3-(3-Phenylpropyl)piperidine
Description
BenchChem offers high-quality 3-(3-Phenylpropyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Phenylpropyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-phenylpropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCYUPRGHXODQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(3-Phenylpropyl)piperidine CAS 53295-96-8 properties
An In-depth Technical Guide to 3-(3-Phenylpropyl)piperidine (CAS 53295-96-8)
Forward: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the properties and potential applications of 3-(3-Phenylpropyl)piperidine. It is important to note that while this compound is commercially available for research purposes, detailed experimental data in peer-reviewed literature is scarce. To provide a functional and scientifically grounded guide, this paper synthesizes the available information on the target compound and draws logical, experience-based inferences from closely related, well-characterized structural analogs, such as 4-(3-Phenylpropyl)piperidine and the parent scaffold, 3-Phenylpiperidine. All data is clearly attributed to its respective source compound to maintain scientific integrity.
Core Compound Profile and Identification
3-(3-Phenylpropyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted at the 3-position with a phenylpropyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the phenylpiperidine scaffold in a wide range of centrally active therapeutic agents.[1][2] The presence of the flexible three-carbon linker and the terminal phenyl group suggests potential interactions with various biological targets.
The compound is designated for research use only and should be handled accordingly.[3]
Table 1: Compound Identification
| Identifier | Data | Source |
|---|---|---|
| IUPAC Name | 3-(3-Phenylpropyl)piperidine | - |
| CAS Number | 53295-96-8 | [3] |
| Molecular Formula | C₁₄H₂₁N | [3] |
| Molecular Weight | 203.32 g/mol | [3] |
| SMILES | C1(CCCC2=CC=CC=C2)CNCCC1 | [3] |
| MDL Number | MFCD13562906 |[3] |
Caption: Structure of 3-(3-Phenylpropyl)piperidine.
Physicochemical Properties: A Comparative Analysis
Table 2: Comparative Physicochemical Properties
| Property | 3-(3-Phenylpropyl)piperidine (Predicted/Known) | 4-(3-Phenylpropyl)piperidine | 3-Phenylpiperidine |
|---|---|---|---|
| CAS Number | 53295-96-8 | 18495-82-4[2] | 3973-62-4[1] |
| Molecular Formula | C₁₄H₂₁N[3] | C₁₄H₂₁N[2] | C₁₁H₁₅N[1] |
| Molecular Weight | 203.32 g/mol [3] | 203.33 g/mol [2] | 161.25 g/mol [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | Liquid[2] | Colorless to almost clear liquid[1] |
| Boiling Point | Predicted: >130 °C / 12 mmHg | - | 126 °C / 12 mmHg[1] |
| Density | Predicted: ~1.0 g/cm³ | - | 1.01 g/cm³[1] |
| Refractive Index | Predicted: ~1.52-1.55 | n20D 1.5240-1.5280[2] | n20D 1.55[1] |
| Storage Temp. | 2-8°C[3] | 0-8°C[2] | 2-8°C[1] |
Synthesis and Purification: A Proposed Protocol
While a specific synthesis for 3-(3-Phenylpropyl)piperidine is not published, a robust synthetic strategy can be designed based on established organometallic and reductive amination chemistries. A highly plausible route involves the catalytic reduction of 3-(3-phenylpropyl)pyridine. This precursor is readily accessible through cross-coupling reactions.
Causality Behind Experimental Choices:
-
Precursor Choice: 3-(3-Phenylpropyl)pyridine is chosen as the immediate precursor due to the high efficiency and selectivity of catalytic hydrogenation for reducing a pyridine ring to a piperidine ring without affecting the phenyl group under controlled conditions.
-
Catalyst and Conditions: Palladium on carbon (Pd/C) is a standard, effective catalyst for this transformation. An acidic medium (like acetic acid) is used to protonate the pyridine nitrogen, which facilitates the reduction. The reaction is typically run under a hydrogen atmosphere at moderate pressure and temperature to ensure complete conversion while minimizing side reactions.[4]
-
Purification: Post-reaction, a standard acid-base extraction is employed. The basic piperidine product is soluble in the organic phase after neutralization, separating it from inorganic salts. Final purification by vacuum distillation is ideal for liquid products of this molecular weight to remove any non-volatile impurities or residual solvent.
Caption: Proposed workflow for the synthesis of 3-(3-Phenylpropyl)piperidine.
Step-by-Step Proposed Synthesis Protocol:
-
Reaction Setup: To a solution of 3-(3-phenylpropyl)pyridine (1.0 eq) in anhydrous ethanol (approx. 0.2 M), add glacial acetic acid (2.0 eq).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10 wt% of the starting material) to the mixture under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and replace it with hydrogen gas (a balloon is sufficient for small-scale reactions). Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 12-24 hours).
-
Catalyst Removal: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product, 3-(3-Phenylpropyl)piperidine, as a clear liquid.
Spectroscopic Characterization: Predicted Signatures
Spectroscopic analysis is essential for structural confirmation.[5] While experimental spectra for 3-(3-Phenylpropyl)piperidine are not published, its expected signatures can be accurately predicted based on its chemical structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (¹H NMR)
-
Aromatic Region (δ 7.1-7.3 ppm): The five protons on the monosubstituted phenyl ring will appear as a multiplet.
-
Piperidine Ring Protons (δ 1.5-3.1 ppm): These protons will exhibit complex multiplets due to overlapping signals and diastereotopicity. The protons on the carbon bearing the side chain (C3) and the carbons adjacent to the nitrogen (C2, C6) will be the most downfield.
-
Propyl Chain Protons (δ 1.3-2.6 ppm): The three methylene groups of the propyl chain will appear as distinct multiplets. The -CH₂- group attached to the phenyl ring will be a triplet around δ 2.6 ppm, while the -CH₂- attached to the piperidine ring and the central -CH₂- will be further upfield.
-
N-H Proton (δ ~1.5-2.5 ppm): A broad singlet, which may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
-
Aromatic Carbons (δ ~125-142 ppm): Expect four signals for the phenyl ring: one for the ipso-carbon (C-Ar), and three for the ortho, meta, and para carbons.
-
Piperidine Carbons (δ ~25-55 ppm): The carbons of the piperidine ring will appear in this region. The carbons adjacent to the nitrogen (C2, C6) will be the most downfield within this group.
-
Propyl Chain Carbons (δ ~30-40 ppm): Three distinct signals are expected for the three methylene carbons of the propyl chain.
Infrared (IR) Spectroscopy
-
N-H Stretch (3300-3500 cm⁻¹): A moderate, somewhat broad peak characteristic of a secondary amine.
-
C-H Aromatic Stretch (>3000 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ corresponding to the sp² C-H bonds of the phenyl ring.
-
C-H Aliphatic Stretch (<3000 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the piperidine and propyl groups.
-
C=C Aromatic Stretch (1450-1600 cm⁻¹): Several sharp peaks in this region are characteristic of the phenyl ring.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 203.
-
Key Fragmentation: The most prominent fragment would likely arise from the benzylic cleavage of the propyl chain, resulting in a tropylium ion at m/z = 91. Another significant fragmentation would be the loss of the phenylpropyl chain, leading to a piperidinyl fragment.
Potential Applications and Research Directions
The phenylpiperidine scaffold is a cornerstone in neuropharmacology. Derivatives of this structure are known to interact with a variety of receptors and transporters in the central nervous system (CNS).
-
Pharmaceutical Development: The structural isomer, 4-(3-Phenylpropyl)piperidine, is noted as an intermediate in the synthesis of analgesics and antidepressants.[2] The parent compound, 3-Phenylpiperidine, is a building block for drugs targeting sigma receptors and for antipsychotics.[6] It is highly probable that 3-(3-Phenylpropyl)piperidine could serve as a key intermediate or a novel therapeutic agent itself in these areas.
-
Neuroscience Research: This compound is a valuable tool for probing neurotransmitter systems.[1][2] Its structure allows for systematic modification to explore structure-activity relationships (SAR) for targets such as dopamine, serotonin, and norepinephrine transporters, as well as opioid and sigma receptors. The 3-substitution pattern, in particular, is a key feature in compounds like the sigma receptor agonist 3-PPP.[6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-(3-Phenylpropyl)piperidine is not widely available, the hazard profile can be inferred from its close isomers.
-
Hazards: Assumed to be a skin and eye irritant.[7][8] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7] Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[3] Recommended storage temperature is between 2-8°C.[3] Keep away from strong oxidizing agents.
References
-
Wikipedia. 3-Phenylpiperidine. [Link]
-
Chem-Impex. 3-Phenylpiperidine. [Link]
-
PubChem - NIH. 4-(3-Phenylpropyl)piperidine | C14H21N | CID 87678. [Link]
-
PubChem - NIH. 3-Phenylpiperidine | C11H15N | CID 107207. [Link]
-
AERU - University of Hertfordshire. Fenpropidin (Ref: CGA 114900). [Link]
-
Chem-Impex. 4-(3-Phenylpropyl)piperidine. [Link]
-
PrepChem.com. Synthesis of 3-Phenylpiperidine. [Link]
-
Pharos. Piperidine, 3-methyl-3-phenyl-. [Link]
- Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Chemical-Suppliers. 4-methoxy-2-nitro-aniline | CAS 96-96-8. [Link]
-
PMC. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
-
University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Organic-Chemistry.org. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 53295-96-8|3-(3-Phenylpropyl)piperidine|BLD Pharm [bldpharm.com]
- 4. 3-PHENYLPIPERIDINE | 3973-62-4 [chemicalbook.com]
- 5. lehigh.edu [lehigh.edu]
- 6. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-(3-Phenylpropyl)piperidine | C14H21N | CID 87678 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-Substituted Piperidines in Drug Design
Executive Summary
The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in over 100 FDA-approved therapeutics. While 4-substituted derivatives (e.g., fentanyl, haloperidol) have historically dominated due to synthetic ease, 3-substituted piperidines represent a "privileged" yet underutilized chemical space. This position offers a unique vector for breaking molecular symmetry, introducing chirality, and fine-tuning physicochemical properties (pKa, logP) without significantly altering the overall steric footprint.
This guide analyzes the conformational dynamics that make the 3-position a powerful tool for modulating target affinity and metabolic stability. It provides a validated, high-integrity protocol for accessing enantiopure 3-substituted scaffolds—a historical bottleneck now solvable via modern asymmetric catalysis.
Conformational Dynamics & Physicochemical Control
The "Chiral Switch" and Vector Analysis
Unlike the achiral 4-position, substitution at C3 introduces a stereocenter. This has profound implications for ligand-protein binding:
-
Vectorial Projection: A substituent at C3 projects into a region of space (vectors
60° or 180° relative to the nitrogen lone pair) distinct from the C4 vector. This allows access to hydrophobic pockets often unreachable by C4 analogs. -
Symmetry Breaking: 3-substitution desymmetrizes the ring, often improving solubility by disrupting crystal packing energy compared to highly symmetric C4 analogs.
The Fluorine Effect: Tuning Basicities
Strategic fluorination at the 3-position is a standard method to modulate the basicity of the piperidine nitrogen. This is critical for optimizing oral bioavailability (permeability) and reducing hERG channel blockade.
Mechanism: The electron-withdrawing nature of fluorine lowers the pKa of the amine. However, the magnitude of this shift is conformation-dependent due to the Charge-Dipole Effect .
-
Equatorial Fluorine: Strong inductive withdrawal; significant pKa depression.
-
Axial Fluorine: The C-F bond dipole is antiparallel to the N-H
bond dipole.[1][2] This electrostatic stabilization of the protonated species attenuates the pKa lowering effect.
Table 1: Comparative Physicochemical Properties of Piperidine Derivatives
| Compound | Substituent Position | Conformation Preference (Protonated) | pKa (Approx) | |
| Piperidine | - | Chair | 11.2 | 0 |
| 3-Fluoropiperidine | 3-F | Axial (Stabilized) | 9.4 | -1.8 |
| 4-Fluoropiperidine | 4-F | Equatorial | 9.8 | -1.4 |
| 3-Methylpiperidine | 3-Me | Equatorial | 11.3 | +0.1 |
| 3-Hydroxypiperidine | 3-OH | Axial (H-bond stabilized) | 9.6 | -1.6 |
Technical Insight: In 3-fluoropiperidine salts, the axial conformer is favored despite the steric penalty (1,3-diaxial interactions). This is driven by the favorable antiparallel alignment of the C-F and N-H
dipoles.[2]
Visualization: Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium and the energetic factors driving the axial preference in 3-substituted polar derivatives.
Figure 1: Conformational equilibrium in 3-substituted piperidines. For electronegative substituents like Fluorine or Hydroxyl, the axial conformer is unexpectedly stable in the protonated state due to electrostatic interactions.
Synthetic Accessibility: Validated Protocol
Historically, 3-substituted piperidines were accessed via resolution of racemates (50% yield loss) or chiral pool synthesis (lengthy). The modern standard utilizes Asymmetric Transition-Metal Catalysis .
Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck
This protocol describes the synthesis of an enantioenriched 3-aryl piperidine (e.g., a Niraparib intermediate precursor) via a Rh-catalyzed coupling of an aryl boronic acid and a dihydropyridine.[3][4]
Reaction Class: Asymmetric Hydroarylation / Reductive Heck Target: (S)-N-Boc-3-(4-bromophenyl)piperidine Scale: Gram-scale (scalable to kg)
Reagents & Materials:
-
Substrate: N-Boc-2,3-dihydropyridine (or phenyl pyridine-1(2H)-carboxylate for higher reactivity).
-
Coupling Partner: 4-Bromophenylboronic acid (1.5 equiv).
-
Catalyst Precursor: [Rh(cod)Cl]
(2.5 mol%). -
Chiral Ligand: (R)-BINAP or (R)-Segphos (5 mol%).
-
Base/Additive: Potassium hydroxide (aq, 50%), THF (solvent).
-
Hydrogen Source: No external H
required for the Heck step; subsequent reduction uses Pd/C + H .
Step-by-Step Methodology:
-
Catalyst Formation (In Situ):
-
In a glovebox or under Ar, charge a flame-dried Schlenk flask with [Rh(cod)Cl]
and (R)-BINAP. -
Add dry THF and stir at room temperature for 15 min until a clear orange/red solution forms (active cationic Rh species).
-
-
Asymmetric Coupling:
-
Add 4-bromophenylboronic acid and the dihydropyridine substrate to the catalyst solution.
-
Add aqueous KOH (degassed).
-
Heat to 60°C for 12 hours.
-
Mechanism:[3][5] The Rh-aryl species undergoes enantioselective migratory insertion into the enamide double bond, followed by hydrolysis/protonation to yield the 3-substituted tetrahydropyridine.
-
-
Workup & Purification:
-
Cool to RT, dilute with EtOAc, wash with brine.
-
Dry over Na
SO , concentrate. -
Purify via flash chromatography (Hexane/EtOAc). Checkpoint: Check ee% via Chiral HPLC (e.g., Chiralpak AD-H). Expect >95% ee.[6]
-
-
Final Reduction (To Piperidine):
-
Dissolve the chiral tetrahydropyridine in MeOH.
-
Add Pd/C (10 wt%) and stir under H
balloon (1 atm) for 4 hours. -
Filter through Celite to remove Pd. Concentrate to yield the saturated (S)-3-(4-bromophenyl)piperidine.
-
Workflow Visualization
Figure 2: Synthetic workflow for accessing enantioenriched 3-substituted piperidines via Rh-catalysis.
Medicinal Chemistry Case Studies
Niraparib (Zejula)
-
Target: PARP1/PARP2 (Poly ADP-ribose polymerase).
-
Structural Core: (3S)-3-(4-aminophenyl)piperidine.
-
Role of C3 Substitution: The 3-phenyl ring fits into a specific hydrophobic pocket in the PARP active site. The (S)-enantiomer is crucial; the (R)-enantiomer is significantly less potent. The piperidine nitrogen forms a key salt bridge with Glu763/Glu988.
-
Synthesis Note: Early routes used chiral resolution of racemic 3-phenylpiperidine. Modern routes utilize the asymmetric hydrogenation or transaminase biocatalysis (DKR) to establish the C3 stereocenter efficiently.
Tiagabine (Gabitril)
-
Structural Core: (R)-Nipecotic acid derivative (Piperidine-3-carboxylic acid).[12]
-
Role of C3 Substitution: Tiagabine mimics GABA.[11] The 3-carboxylic acid corresponds to the carboxylic acid of GABA, while the piperidine nitrogen mimics the GABA amine. The rigid piperidine ring reduces the entropic cost of binding compared to the flexible GABA molecule.
Preclamol ((-)-3-PPP)
-
Target: Dopamine D2 autoreceptors.
-
Indication: Antipsychotic (Investigational).[13]
-
Structural Core: 3-(3-Hydroxyphenyl)-N-propylpiperidine.
-
Role of C3 Substitution: Demonstrates the "biphasic" nature of 3-substituted piperidines. The (-) enantiomer acts as an agonist, while the (+) enantiomer has antagonist properties, highlighting the critical need for enantioselective synthesis in this scaffold class.
References
-
Niraparib Discovery: Jones, P., et al. "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1/2 Inhibitor." Journal of Medicinal Chemistry, 2009.[14] Link
-
Rh-Catalyzed Synthesis: Posevins, D., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 2023. Link
-
Conformational Analysis (Fluorine): Meyer, D., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry - A European Journal, 2020. Link
-
Tiagabine SAR: Andersen, K. E., et al. "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of Tiagabine." Journal of Medicinal Chemistry, 1993.[12] Link
-
Biocatalytic Routes: Grogan, G., et al. "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines."[7] Journal of the American Chemical Society, 2022. Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tiagabine hydrochloride | GAT-1 inhibitor | Hello Bio [hellobio.com]
- 10. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
Technical Guide: Pharmacological Profile of 3-(3-Phenylpropyl)piperidine
The following is an in-depth technical guide to the pharmacological profile of 3-(3-Phenylpropyl)piperidine .
Executive Summary
3-(3-Phenylpropyl)piperidine (CAS: 53295-96-8) is a specialized heterocyclic scaffold utilized primarily in the exploration of Sigma receptor (σR) pharmacology and monoamine transporter structure-activity relationships (SAR). Structurally, it consists of a piperidine ring substituted at the C3 position with a lipophilic 3-phenylpropyl chain.
While often overshadowed by its structural isomers—such as the dopamine autoreceptor agonist 3-PPP (3-(3-hydroxyphenyl)-N-propylpiperidine) or the dopamine transporter (DAT) inhibitor class based on 4-(3-phenylpropyl)piperidine (e.g., the GBR series)—this specific C3-substituted isomer serves as a critical chemical probe . It is used to delineate the steric and spatial requirements for high-affinity binding at the Sigma-1 chaperone protein versus the dopamine transporter.
This guide details the molecule's pharmacological mechanism, its role in defining the "phenylpropyl-amine" pharmacophore, and validated protocols for its characterization.
Chemical Identity & Structural Context[1][2][3][4][5]
To understand the pharmacology, one must first distinguish this molecule from its famous congeners. The specific placement of the phenylpropyl chain dictates its target selectivity.
| Feature | 3-(3-Phenylpropyl)piperidine | (-)-3-PPP (Preclamol) | GBR 12909 Scaffold |
| Core Structure | Piperidine | Piperidine | Piperazine (or Piperidine) |
| Substituent | 3-Phenylpropyl (-CH₂CH₂CH₂Ph) | 3-Hydroxyphenyl (-C₆H₄OH) | 3-Phenylpropyl (-CH₂CH₂CH₂Ph) |
| Attachment Point | Carbon-3 (C3) | Carbon-3 (C3) | Carbon-4 (C4) (or N) |
| N-Substituent | H (Secondary Amine) | n-Propyl | Substituted Benzhydryl |
| Primary Target | Sigma-1 / Sigma-2 Receptor | Dopamine Autoreceptor (D2) | Dopamine Transporter (DAT) |
Key Insight: The shift of the lipophilic tail from C4 (GBR series) to C3 (this molecule) generally reduces DAT affinity while retaining or enhancing Sigma receptor affinity , making it a valuable tool for selectivity screening.
Pharmacological Mechanism[1][6]
Primary Target: The Sigma-1 Receptor (σ1R)
The 3-(3-phenylpropyl)piperidine moiety is a "privileged structure" for Sigma receptors. The σ1R is a ligand-operated chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
-
Mechanism of Binding: The basic nitrogen of the piperidine ring forms an electrostatic interaction with Asp126 in the σ1R binding pocket. The 3-phenylpropyl tail occupies the primary hydrophobic pocket (likely interacting with Tyr103 , Leu105 , and Phe107 ).
-
Functional Outcome: Depending on the specific derivative (agonist vs. antagonist), binding modulates the flow of Calcium (Ca²⁺) from the ER to mitochondria.
-
Agonism: Promotes chaperone activity, stabilizing IP3 receptors, enhancing ATP production, and promoting cell survival (neuroprotection).
-
Antagonism: Blocks these effects, often inducing apoptosis in cancer cells (cytotoxic potential).
-
Secondary Target: Dopamine Transporter (DAT)
Unlike the 4-substituted analogues (GBR series), the 3-substituted isomer exhibits altered binding kinetics at the DAT.
-
Steric Clash: The C3 attachment creates a "bent" conformation compared to the linear C4 analogues. This steric bulk often clashes with the DAT substrate channel, resulting in lower inhibitory potency (higher Ki) compared to GBR 12909.
-
Utility: This reduced affinity is useful for designing "clean" Sigma ligands that lack psychostimulant properties associated with DAT inhibition.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of 3-(3-Phenylpropyl)piperidine binding to the Sigma-1 receptor at the ER-Mitochondria interface.
Caption: Putative signaling cascade initiated by ligand binding to σ1R at the Mitochondria-Associated Membrane (MAM).
Experimental Protocols
To validate the pharmacological profile of this compound, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Sigma-1 Selectivity)
Objective: Determine the affinity (
-
Tissue Preparation: Use guinea pig brain membranes (rich in σ1R) and rat liver membranes (rich in σ2R).
-
Ligands:
-
σ1R Radioligand: [³H]-(+)-Pentazocine (2-3 nM).
-
σ2R Radioligand: [³H]-DTG (in the presence of unlabeled (+)-pentazocine to block σ1 sites).
-
-
Incubation:
-
Incubate membranes with radioligand and increasing concentrations (
to M) of 3-(3-Phenylpropyl)piperidine. -
Buffer: 50 mM Tris-HCl, pH 7.4, 37°C for 120 mins.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: The reference compound Haloperidol should exhibit high affinity (
nM) in both assays.
-
Protocol B: Functional Ca²⁺ Mobilization Assay
Objective: Determine if the molecule acts as an agonist or antagonist.
-
Cell Line: NG108-15 neuroblastoma x glioma hybrid cells (express endogenous σ1R).
-
Dye Loading: Load cells with Fura-2 AM (fluorescent Ca²⁺ indicator) for 30 mins.
-
Baseline: Measure baseline fluorescence (340/380 nm excitation ratio).
-
Challenge:
-
Agonist Mode: Apply 3-(3-Phenylpropyl)piperidine (1-10 µM). Look for potentiation of bradykinin-induced Ca²⁺ release.
-
Antagonist Mode: Pre-incubate with the compound, then apply a known agonist (e.g., PRE-084). Look for attenuation of the response.
-
-
Control: Use NE-100 (specific σ1R antagonist) to block the effect, confirming mechanism specificity.
Structure-Activity Relationship (SAR) Logic
The following DOT diagram visualizes the SAR decision tree used when modifying the piperidine scaffold.
Caption: SAR decision tree highlighting the selectivity shift based on substituent position.
Synthesis & Handling
Synthesis Overview: The synthesis of 3-(3-Phenylpropyl)piperidine typically involves the hydrogenation of a pyridine precursor or the alkylation of a 3-substituted piperidine intermediate.
-
Starting Material: 3-(3-Phenylpropyl)pyridine.[1]
-
Reduction: Catalytic hydrogenation (PtO₂/H₂, acetic acid) reduces the pyridine ring to piperidine.
-
Purification: Recrystallization of the hydrochloride salt (CAS 53295-97-9).
Safety & Stability:
-
Storage: Store as the hydrochloride salt at -20°C; free base is prone to oxidation.
-
Handling: Treat as a potent bioactive amine.[2] Use standard PPE.
References
-
Synthesis and SAR of Phenylpropyl-amines
- Title: Structure-Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites.
- Source: Journal of Medicinal Chemistry (ACS).
- Context: Establishes the baseline pharmacology for phenylpropyl-piperidines at D
-
URL:[Link]
-
Sigma Receptor Pharmacology
- Title: Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors.
-
Source: Bioorganic & Medicinal Chemistry.[2]
- Context: Details the pharmacophore requirements (lipophilic tail length) for Sigma receptor binding.
-
URL:[Link]
-
Dopamine Autoreceptor Agonists (Comparative)
-
Chemical Data Source
Sources
- 1. 714225-60-2_CAS号:714225-60-2_N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide - 化源网 [chemsrc.com]
- 2. ijnrd.org [ijnrd.org]
- 3. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 4. Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(3-Phenylpropyl)piperidine CAS#: 53295-96-8 [chemicalbook.com]
- 6. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Sigma Receptor Affinity of 3-(3-Phenylpropyl)piperidine and Its Derivatives
Foreword
The 3-(3-phenylpropyl)piperidine scaffold represents a significant chemotype in the exploration of sigma receptor ligands. Its structural simplicity belies a rich and nuanced pharmacology, offering a versatile platform for the development of selective probes and potential therapeutic agents targeting a range of neurological and psychiatric disorders. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, radiolabeling, and sigma receptor binding affinity of this important class of compounds. We will delve into the causality behind experimental design and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Introduction to Sigma Receptors and the 3-(3-Phenylpropyl)piperidine Scaffold
Sigma receptors, once misclassified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular proteins.[1] There are two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are unrelated in sequence but share some pharmacological similarities.[2] The sigma-1 receptor is a 25 kDa protein that acts as a chaperone at the endoplasmic reticulum (ER)-mitochondrion interface, modulating calcium signaling and cellular stress responses.[1] The sigma-2 receptor, identified as the 18-21.5 kDa transmembrane protein 97 (TMEM97), is also located at the ER and is implicated in cholesterol homeostasis and cell proliferation.[2]
The 3-(3-phenylpropyl)piperidine core structure is a key pharmacophore for sigma receptor ligands. The piperidine ring provides a basic nitrogen atom, a common feature for high-affinity sigma receptor ligands, while the 3-phenylpropyl substituent contributes to the hydrophobic interactions within the receptor binding pocket. This guide will explore how modifications to this core structure influence binding affinity and selectivity for the sigma-1 and sigma-2 receptor subtypes.
Synthesis and Radiolabeling of 3-(3-Phenylpropyl)piperidine Derivatives
The synthesis of 3-(3-phenylpropyl)piperidine and its analogs is crucial for structure-activity relationship (SAR) studies. Furthermore, the availability of radiolabeled versions is essential for in vitro and in vivo binding experiments.
General Synthesis of 1-(3-Phenylpropyl)piperidine
A common synthetic route to 1-(3-phenylpropyl)piperidine involves the N-alkylation of piperidine with a suitable 3-phenylpropyl halide. This method is versatile and allows for the introduction of various substituents on both the piperidine and phenyl rings.
Experimental Protocol: Synthesis of 1-(3-Phenylpropyl)piperidine
This protocol is a representative example based on established synthetic methodologies for N-alkylation of cyclic amines.
-
Reaction Setup: To a solution of piperidine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a base such as potassium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-3-phenylpropane (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 1-(3-phenylpropyl)piperidine.
Tritium Radiolabeling of 3-(3-Phenylpropyl)piperidine
Radiolabeling with tritium (³H) is a powerful technique for quantifying ligand-receptor interactions due to its high specific activity.[1] A common method for introducing tritium into a molecule like 3-(3-phenylpropyl)piperidine is through catalytic tritiation of a suitable precursor.
Conceptual Protocol: Tritium Labeling of a Phenyl-Halogenated Precursor
-
Precursor Synthesis: Synthesize a precursor molecule, such as 1-(3-(4-bromophenyl)propyl)piperidine, using the general synthetic method described above. The halogenated phenyl ring provides a site for tritiation.
-
Catalytic Tritiation: In a specialized radiochemistry laboratory, the precursor is dissolved in a suitable solvent in a reaction vessel containing a palladium catalyst (e.g., palladium on carbon).
-
Tritium Gas Introduction: The vessel is evacuated and backfilled with tritium gas (³H₂). The reaction is stirred at room temperature until the desired specific activity is achieved.
-
Purification: The crude radiolabeled product is purified using high-performance liquid chromatography (HPLC) to separate it from unlabeled precursor and any side products. The final product, [³H]-1-(3-phenylpropyl)piperidine, is then quantified and stored appropriately.
Sigma Receptor Binding Affinity
The affinity of 3-(3-phenylpropyl)piperidine derivatives for sigma-1 and sigma-2 receptors is typically determined through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a known high-affinity radioligand from the receptor.
| Compound | Modification | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) | Reference |
| (+)-3-PPP | 3-hydroxyphenyl, N-propyl | - | - | - | [3] |
| Derivative 1a | 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | Subnanomolar | Micromolar | High for σ₁ | [4] |
| Derivative 1b | 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Subnanomolar | Micromolar | High for σ₁ | [4] |
| (±)-7 | 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | 48.4 | 0.59 | 82-fold for σ₂ | [5] |
| MAM03055A | Complex benzo[d]oxazol-2(3H)-one derivative | 3371 | 55.9 | 60-fold for σ₂ | [6] |
Note: Specific Ki values for (+)-3-PPP were not explicitly stated in the provided search results, but it is described as a sigma receptor ligand.
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay
This protocol is based on established methods for sigma-1 receptor binding assays.[7]
-
Membrane Preparation: Prepare cell membranes from a source known to express high levels of sigma-1 receptors (e.g., guinea pig brain or HEK293 cells overexpressing the receptor).
-
Assay Buffer: Prepare a suitable binding buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (e.g., a 3-(3-phenylpropyl)piperidine derivative).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membrane-bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Protocol: Sigma-2 Receptor Competitive Binding Assay
This protocol is based on established methods for sigma-2 receptor binding assays.[7]
-
Membrane Preparation: Prepare cell membranes from a source rich in sigma-2 receptors (e.g., rat liver or specific cancer cell lines).
-
Assay Buffer: Use a similar binding buffer as for the sigma-1 assay (50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (at a concentration near its Kd for the sigma-2 receptor), a masking agent for sigma-1 receptors (e.g., (+)-pentazocine), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Termination and Filtration: Terminate the reaction and filter as described for the sigma-1 assay.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity as described previously.
-
Data Analysis: Calculate the IC₅₀ and Ki values as for the sigma-1 assay.
Structure-Activity Relationships (SAR)
The binding affinity and selectivity of 3-(3-phenylpropyl)piperidine derivatives for sigma receptors are highly dependent on their structural features.
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of affinity and selectivity. The 3-phenylpropyl group itself is a key contributor to sigma receptor binding.
-
Phenyl Ring Substitution: Substitution on the phenyl ring of the phenylpropyl moiety can significantly modulate binding affinity. For instance, the introduction of methoxy groups in the 3 and 4 positions, as seen in the SA4503 analog, can enhance sigma-1 affinity.[8]
-
Piperidine Ring Substitution: Modifications to the piperidine ring, such as the introduction of a 3-hydroxyl group in (+)-3-PPP, can influence both sigma receptor affinity and activity at other targets like dopamine D2 receptors.[3]
-
Stereochemistry: The stereochemistry at chiral centers within the molecule can have a profound impact on binding. For example, the (+)-enantiomer of 3-PPP is the one that primarily acts as a sigma receptor agonist.[2]
Functional Activity and Signaling Pathways
Determining whether a ligand acts as an agonist or an antagonist at sigma receptors is crucial for understanding its pharmacological effects.
Functional Assays
-
Sigma-1 Receptor: Functional activity at the sigma-1 receptor can be assessed by measuring its chaperone activity or its ability to modulate ion channels.
-
Sigma-2 Receptor: For the sigma-2 receptor, functional assays often involve measuring changes in cell viability and caspase-3 activity in cancer cell lines, as sigma-2 agonists have been shown to induce apoptosis.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor, upon activation by an agonist, dissociates from the binding immunoglobulin protein (BiP) at the ER-mitochondrion-associated membrane (MAM).[7] This allows the sigma-1 receptor to translocate and interact with various client proteins, including ion channels and other receptors, thereby modulating a wide range of cellular processes such as calcium signaling, ER stress response, and neuronal survival.[9]
Caption: Sigma-2 receptor signaling and cellular outcomes.
Conclusion
The 3-(3-phenylpropyl)piperidine scaffold remains a cornerstone in the development of selective and high-affinity sigma receptor ligands. This guide has provided a comprehensive technical framework for the synthesis, radiolabeling, and characterization of these compounds. The detailed protocols and an understanding of the underlying scientific principles will empower researchers to further explore the therapeutic potential of targeting sigma receptors for a variety of CNS disorders. The continued investigation of the structure-activity relationships and functional consequences of ligand binding will undoubtedly lead to the discovery of novel and improved clinical candidates.
References
- Abate, C., El Aazzouzi, A., Bridda, A., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
- Kourrich, S. (2019). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer.
- Laghezza, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038.
- Gasior, M., et al. (1999). Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs. Pharmacological Research, 40(6), 509-516.
- Guedes-Dias, P., et al. (2021). Sigma 1 receptor signalling in the endoplasmic reticulum (ER).
- Kim, J., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. ACS Chemical Neuroscience, 13(9), 1438-1449.
- Zeng, C., et al. (2022). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Frontiers in Pharmacology, 13, 986588.
-
Wikipedia. (2023). Sigma-2 receptor. Retrieved from [Link]
- Rulten, S. L., et al. (2022). Multitarget sigma-2 receptor binding thiosemicarbazones: general structure, 20 and 21.
- Fujimura, K., et al. (1997). Synthesis, structure and quantitative structure-activity relationships of sigma receptor ligands, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines. Bioorganic & Medicinal Chemistry, 5(8), 1675-1683.
Sources
- 1. Sigma Receptors [sigmaaldrich.com]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Guide: Lipophilicity and LogP Determination of 3-(3-Phenylpropyl)piperidine (3-PPP)
[1]
Executive Summary
3-(3-Phenylpropyl)piperidine (3-PPP) represents a classic physicochemical archetype in central nervous system (CNS) drug discovery: a lipophilic, basic amine designed to cross the blood-brain barrier (BBB).[1] As a sigma receptor ligand and dopaminergic modulator, its pharmacokinetic behavior is governed strictly by the interplay between its lipophilicity (LogP) and ionization constant (pKa).
This guide addresses a critical failure point in experimental data reporting: the confusion between LogP (partitioning of the neutral species) and LogD (distribution coefficient at a specific pH). For 3-PPP, measuring "LogP" in water without pH control yields erroneous data due to protonation of the piperidine nitrogen. This document provides the authoritative protocols for accurately characterizing the lipophilic profile of 3-PPP.
Part 1: Molecular Architecture & Physicochemical Profile
To accurately measure lipophilicity, one must first understand the ionization state of the molecule. 3-PPP consists of a secondary amine (piperidine ring) attached to a lipophilic phenylpropyl tail.[1]
Structural Properties
| Property | Value / Description | Notes |
| Formula | C₁₄H₂₁N | |
| Molecular Weight | 203.32 g/mol | Ideal range for CNS penetration (<450 Da).[1][2] |
| pKa (Calculated) | ~10.0 - 10.5 | The piperidine nitrogen is highly basic.[1] |
| LogP (Predicted) | 3.6 - 3.9 | True lipophilicity of the neutral form.[1] |
| LogD (pH 7.4) | ~1.0 - 1.5 | Apparent lipophilicity in blood plasma.[1] |
The Ionization Trap
At physiological pH (7.4), 3-PPP exists primarily (>99%) in its cationic, protonated form.
-
Neutral Species: Highly lipophilic, crosses membranes.[1]
-
Cationic Species: Hydrophilic, soluble in water, trapped in lysosomes (lysosomotropism).[1]
Critical Insight: You cannot measure the LogP of 3-PPP using unbuffered water. The amine will protonate, partitioning into the aqueous phase, artificially lowering the measured lipophilicity.
Part 2: Experimental Methodologies
For a compound like 3-PPP, two methods are industry standard: the Shake-Flask Method (OECD 107) for absolute accuracy, and HPLC (OECD 117) for high-throughput estimation.[1]
Protocol A: Potentiometric Titration / Shake-Flask (Gold Standard)
Reference: OECD Guideline 107[1]
This protocol is modified for basic amines to ensure the measurement of True LogP .
Reagents:
-
n-Octanol (HPLC Grade, water-saturated).[1]
-
Water (Double distilled, octanol-saturated).[1]
-
0.1 M NaOH or Carbonate Buffer (pH 12.5).[1]
The Workflow:
-
Phase Saturation: Pre-saturate octanol with water and water with octanol for 24 hours.[1] This prevents volume changes during the experiment.
-
pH Adjustment (The Secret Sauce): The aqueous phase must be buffered to pH > 12 (at least 2 units above the pKa of ~10). This forces 3-PPP into its neutral state.[1]
-
Why? If you use pH 7, you are measuring LogD, not LogP.[1]
-
-
Equilibration:
-
Dissolve 3-PPP in the octanol phase (stock solution).[1]
-
Mix Octanol stock with pH 12 Buffer in ratios of 1:1, 1:2, and 2:1.
-
Shake/Vortex for 30 minutes. Centrifuge to separate phases.
-
-
Quantification:
-
Calculation:
[1]
Protocol B: HPLC Estimation (High Throughput)
Reference: OECD Guideline 117[1][4]
If pure substance is scarce, use Reversed-Phase HPLC (RP-HPLC) to correlate retention time (
Protocol:
-
Column: C18 (ODS) column with high carbon loading.
-
Mobile Phase: Methanol/Water (isocratic, e.g., 75:25) buffered to pH 7.4 (for LogD) or pH 11 (for LogP, requires alkali-stable column).
-
Calibration: Inject 6 reference standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylamine).
-
Measurement: Inject 3-PPP. Calculate the capacity factor (
): (Where is the dead time, usually determined by Thiourea). -
Correlation: Plot LogP of standards vs. Log(
). Interpolate 3-PPP value.
Part 3: Pharmacokinetic Implications[1]
Understanding the LogP of 3-PPP (approx 3.6 - 3.9) versus its LogD is vital for predicting in vivo behavior.[1][5]
Blood-Brain Barrier (BBB) Penetration
The BBB is a lipid bilayer.[1] To cross via passive diffusion, a drug generally needs a LogP between 2.0 and 4.0.[1]
-
3-PPP (LogP ~3.8): Ideally positioned for rapid brain uptake.[1]
-
Mechanism: The small fraction of neutral species crosses the membrane. Once inside the brain (pH 7.4), it re-equilibrates to the cationic form, potentially trapping it in the CNS.
Non-Specific Binding
High lipophilicity (>3.[1]5) correlates with high non-specific binding to brain tissue (lipids/proteins).[1]
-
Risk: This reduces the free fraction (
) available to bind to the Sigma or Dopamine receptors. -
Correction: When calculating receptor occupancy, always correct for
.
Data Summary Table
| Parameter | Condition | Expected Value | Biological Impact |
| LogP | pH > 12 (Neutral) | 3.6 – 3.9 | High membrane permeability; rapid absorption.[1] |
| LogD | pH 7.4 (Blood) | 1.0 – 1.5 | High solubility in plasma; reduced protein binding compared to neutral form.[1] |
| LogD | pH 2.0 (Stomach) | < 0.5 | High solubility; complete dissolution in gastric fluids.[1] |
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1] (1995).[1][6] OECD Publishing. [Link][1][7]
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][8] (2004).[1][4][9][10] OECD Publishing. [Link][1][9]
-
PubChem Compound Summary. 3-Phenylpiperidine (Structural Analog Data). National Center for Biotechnology Information.[1] [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005).[1] Medicinal chemical properties of successful central nervous system drugs.[1][10][11] NeuroRx, 2(4), 541–553.[1] (Context for CNS LogP ranges). [Link]
Sources
- 1. 3-Phenylpiperidine | C11H15N | CID 107207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 4. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. agroscope.admin.ch [agroscope.admin.ch]
- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 8. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 3-(3-Phenylpropyl)piperidine
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive safety overview of 3-(3-Phenylpropyl)piperidine (CAS No. 53295-96-8). As specific safety and toxicology data for this compound are not extensively published, this document establishes a robust safety protocol based on the principles of structural analogy. We will analyze the known hazards of its core chemical moieties—the piperidine ring and the phenylpropyl substituent—and data from its close structural isomer, 4-(3-Phenylpropyl)piperidine. This guide is intended to empower researchers with the knowledge to conduct risk assessments and implement safe handling procedures, ensuring a secure laboratory environment.
Introduction and Scientific Context
3-(3-Phenylpropyl)piperidine is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. The presence of the phenylpropyl group suggests potential applications in neuroscience research, as similar structures are known to interact with central nervous system targets.[1]
Given its potential utility in drug discovery and medicinal chemistry, it is imperative that researchers handle this compound with a clear and scientifically-grounded understanding of its potential hazards. In the absence of a comprehensive, officially published Safety Data Sheet (SDS) for 3-(3-Phenylpropyl)piperidine, this guide serves as a critical resource. Our approach is to infer the safety profile by examining the well-documented hazards of its structural components. The piperidine core is known for its flammability, corrosivity, and acute toxicity, while substituted phenylalkanes can present their own unique toxicological profiles.[2][3]
Hazard Identification and Inferred Classification
A definitive GHS classification for 3-(3-Phenylpropyl)piperidine is not available. However, by analyzing its structural analogs, a presumptive hazard profile can be constructed.
-
Piperidine (Parent Heterocycle): The foundational piperidine ring is classified as highly flammable, corrosive to skin and eyes, and acutely toxic via oral, dermal, and inhalation routes.[3][4]
-
4-(3-Phenylpropyl)piperidine (Positional Isomer): Safety data for this isomer indicates it causes skin and serious eye irritation.[5] Some sources also suggest it may be harmful if swallowed, in contact with skin, or if inhaled.[6]
-
3-Phenylpiperidine (Structural Analog): This simpler analog is classified as harmful if swallowed and may cause skin and serious eye irritation.[7]
Table 1: Inferred GHS Classification for 3-(3-Phenylpropyl)piperidine
| Hazard Class | Hazard Category | Inferred Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4/5 | H302/H303: Harmful or may be harmful if swallowed | Piperidine, 3-Phenylpiperidine, 4-(3-Phenylpropyl)piperidine[6][7][8] |
| Acute Toxicity, Dermal | Category 4/5 | H312/H313: Harmful or may be harmful in contact with skin | Piperidine, 3-Phenylpiperidine, 4-(3-Phenylpropyl)piperidine[6][7][8] |
| Acute Toxicity, Inhalation | Category 4/5 | H332/H333: Harmful or may be harmful if inhaled | Piperidine, 3-Phenylpiperidine, 4-(3-Phenylpropyl)piperidine[6][7][8] |
| Skin Corrosion/Irritation | Category 1/2 | H314/H315: Causes severe skin burns or causes skin irritation | Piperidine, 4-(3-Phenylpropyl)piperidine[3][5] |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage or causes serious eye irritation | Piperidine, 4-(3-Phenylpropyl)piperidine[3][5] |
Note: This table represents a conservative, inferred classification. The actual hazards could be higher or lower. All handling procedures should reflect this uncertainty by adopting a high degree of caution.
Safe Handling and Storage Protocols
A rigorous and proactive approach to handling and storage is essential.
Engineering Controls and Ventilation
All manipulations of 3-(3-Phenylpropyl)piperidine, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[9] This is the primary method for preventing inhalation exposure. A safety shower and eyewash station must be readily accessible and tested regularly.[9]
Personal Protective Equipment (PPE)
The required PPE is based on preventing all potential routes of exposure—inhalation, dermal, and eye contact.
-
Hand Protection: Wear double gloves. A recommended combination is an inner nitrile glove followed by an outer, thicker chemical-resistant glove (e.g., neoprene or butyl rubber). Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[9][10]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a full-face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing.[5]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashing, a chemically impervious apron should be worn over the lab coat.[11]
-
Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.[10]
Storage Requirements
Store 3-(3-Phenylpropyl)piperidine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[12] The storage area should be secured and accessible only to authorized personnel. Some vendors recommend storing under an inert gas and at reduced temperatures (2-8°C) to maintain purity.[1][13]
Experimental Workflow: Risk Assessment and Control
The following diagram outlines the mandatory decision-making process that must be completed before any new experiment involving 3-(3-Phenylpropyl)piperidine is initiated. This self-validating system ensures that hazards are identified and controlled at every step.
Caption: Risk Assessment Workflow for Handling 3-(3-Phenylpropyl)piperidine.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. A safety shower should be used if the contact area is large. Seek immediate medical attention.[3][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Accidental Release and Spill Containment
For any spill, evacuate non-essential personnel from the area and ensure adequate ventilation. Eliminate all ignition sources.[14]
-
Small Spills (<5 mL): Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[5] Collect the material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[2]
-
Large Spills (>5 mL): Evacuate the laboratory immediately and alert emergency response personnel. Prevent the spill from entering drains or waterways.
Firefighting Measures
The piperidine moiety suggests that this compound may be flammable.[3][12]
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[10]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), may be formed under fire conditions.[10] Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[10]
Toxicological and Ecological Information
Table 2: Summary of Toxicological & Ecological Data (Based on Analogs)
| Parameter | Finding | Analog Compound | Citation |
| Acute Oral Toxicity | LD50 (Rat): 133 - 740 mg/kg | Piperidine | [8] |
| Acute Dermal Toxicity | Toxic in contact with skin | Piperidine | [8] |
| Acute Inhalation Toxicity | LC50 (Rat, 4h): 4.8 mg/L | Piperidine | [8] |
| Skin Corrosivity | Corrosive to rabbit skin after 3 min exposure | Piperidine | [8] |
| Eye Damage | Causes serious eye damage | Piperidine | |
| Carcinogenicity | No evidence of carcinogenicity from available studies | Piperidine | [8] |
| Reproductive/Dev. Toxicity | No evidence of specific toxicity from available studies | Piperidine | [8] |
| Ecotoxicity | No specific data available for the target compound. Do not allow to enter drains or the environment. | General Precaution | [10] |
Toxicological Summary: The primary hazards are associated with the piperidine core, which is corrosive and acutely toxic.[8] The toxicological properties of 3-(3-Phenylpropyl)piperidine itself have not been thoroughly investigated.[10] Therefore, it must be assumed to be toxic and corrosive until proven otherwise.
Ecological Summary: Specific ecotoxicity data is not available. As a standard practice for all research chemicals, release into the environment must be strictly avoided. All waste must be treated as hazardous.[10]
Disposal Considerations
All waste containing 3-(3-Phenylpropyl)piperidine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[10][15] Follow all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[10]
References
- (No Source)
- Capot Chemical. (2025, December 17). MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride.
- Sigma-Aldrich. (2025, September 23).
- Combi-Blocks, Inc. (2023, January 2).
- Enamine.
- Jubilant Ingrevia.
- Carl ROTH. (2025, March 31).
- AFG Bioscience LLC. (2016, April 1).
- Carl ROTH.
- NOAA - CAMEO Chemicals. PIPERIDINE.
- TCI Chemicals. SAFETY DATA SHEET - 4-(3-Phenylpropyl)piperidine.
- FUJIFILM Wako Chemicals. (2024, September 12).
- BLD Pharm. 53295-96-8|3-(3-Phenylpropyl)piperidine.
- Wikipedia. 3-Phenylpiperidine.
- Chem-Impex. 4-(3-Phenylpropyl)piperidine.
- Benchchem. Personal protective equipment for handling N,N-Dimethyl-3-(piperidin-3-yl)propanamide.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment.
- TCI EUROPE N.V. 4-(3-Phenylpropyl)piperidine | 18495-82-4.
- PubChem - NIH. 3-Phenylpiperidine | C11H15N | CID 107207.
- (No Source)
- PubChem - NIH. 4-(3-Phenylpropyl)piperidine | C14H21N | CID 87678.
- National Center for Biotechnology Information (NCBI). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Pharos. Piperidine, 3-methyl-3-phenyl-.
- AERU - University of Hertfordshire. Fenpropidin (Ref: CGA 114900).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. carlroth.com [carlroth.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. 3-Phenylpiperidine | C11H15N | CID 107207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. capotchem.com [capotchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. 53295-96-8|3-(3-Phenylpropyl)piperidine|BLD Pharm [bldpharm.com]
- 14. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. afgsci.com [afgsci.com]
Methodological & Application
3-(3-Phenylpropyl)piperidine: A Privileged Building Block for CNS Drug Discovery
Executive Summary & Pharmacological Rationale
The design of Central Nervous System (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. 3-(3-Phenylpropyl)piperidine (CAS: 53295-96-8) has emerged as a highly privileged building block in medicinal chemistry that inherently satisfies these stringent criteria.
The piperidine ring is one of the most frequently utilized nitrogen-containing heterocycles in FDA-approved drugs[1]. Its basic secondary amine serves as a critical pharmacophore, typically forming a salt bridge with conserved aspartate residues within the orthosteric binding sites of aminergic G-protein coupled receptors (GPCRs), monoamine transporters, and cholinesterases[2].
The strategic placement of a 3-phenylpropyl substituent provides a flexible, lipophilic appendage. This structural motif allows the molecule to dynamically adopt conformations that probe deep, secondary hydrophobic pockets adjacent to primary active sites. This dual-action topology—a rigid basic anchor coupled with a flexible lipophilic tail—makes 3-(3-Phenylpropyl)piperidine an ideal starting point for developing selective neurotherapeutics, including analgesics, antipsychotics, and anti-Alzheimer's agents[3].
Physicochemical & ADME Profiling
A self-validating drug discovery program begins with a rigorous understanding of the starting material's physicochemical boundaries. The baseline properties of 3-(3-Phenylpropyl)piperidine are highly favorable for CNS applications, leaving ample "molecular real estate" for downstream functionalization without violating Lipinski’s Rule of Five or standard CNS multiparameter optimization (MPO) scores.
| Physicochemical Property | Value | Rationale for CNS Drug Design |
| Molecular Weight (MW) | 203.32 g/mol | Well below the Lipinski limit (500 Da), allowing extensive N-functionalization while maintaining a final MW < 400 Da (ideal for CNS). |
| LogP (Estimated) | ~3.5 - 4.0 | Falls within the optimal lipophilicity range (LogP 2.0 - 5.0) required for passive transcellular diffusion across the BBB. |
| pKa (Piperidine N) | ~9.5 - 10.5 | Ensures the nitrogen is predominantly protonated at physiological pH (7.4), critical for robust ionic interactions with target proteins. |
| Rotatable Bonds | 4 | Provides the necessary flexibility for the phenyl ring to achieve induced-fit binding in complex hydrophobic pockets. |
| H-Bond Donors/Acceptors | 1 / 1 | Low hydrogen-bonding capacity minimizes recognition by efflux transporters like P-glycoprotein (P-gp), enhancing brain retention. |
Mechanistic Workflow for CNS Lead Generation
The logical progression from the raw building block to a validated CNS lead compound requires a systematic integration of synthetic chemistry, ADME profiling, and target engagement assays.
Workflow for developing CNS therapeutics using the 3-(3-Phenylpropyl)piperidine core.
Synthetic Methodologies & Protocols
As a Senior Application Scientist, it is imperative to design protocols that are not merely procedural, but mechanically sound and self-validating. The following methodologies detail the utilization and evaluation of 3-(3-Phenylpropyl)piperidine derivatives.
Protocol 4.1: N-Alkylation for Structural Diversification
Objective: To functionalize the secondary amine of the piperidine core, introducing specific pharmacophores to drive target selectivity.
Causality & Rationale: Acetonitrile (MeCN) is selected as a polar aprotic solvent to accelerate the
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-(3-Phenylpropyl)piperidine (1.0 eq) in anhydrous MeCN (0.2 M).
-
Base Addition: Add finely powdered, anhydrous
(3.0 eq). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion. -
Electrophile Addition: Dropwise, add the desired alkyl halide (1.2 eq) dissolved in a minimal volume of MeCN.
-
Reaction & Monitoring: Heat the mixture to 65°C. Monitor the reaction via TLC or LC-MS. Self-Validation: The disappearance of the starting material mass (
) and the appearance of the product mass confirms conversion. -
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure N-alkylated derivative.
Protocol 4.2: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)
Objective: To validate the passive CNS entry potential of the synthesized derivatives. Causality & Rationale: Porcine brain lipid extract is utilized to coat the artificial membrane because its specific lipid composition (high cholesterol and sphingomyelin) closely mimics the physiological human BBB, providing a highly predictive in vitro model.
Step-by-Step Procedure:
-
Membrane Preparation: Coat the PVDF membrane filters of a 96-well donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Sample Loading: Dissolve the test compounds in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 10 μM (final DMSO < 1%). Add 150 μL of this solution to the donor wells.
-
Acceptor Compartment: Add 300 μL of PBS (pH 7.4) containing 1% DMSO to the acceptor plate wells.
-
Incubation: Carefully assemble the donor and acceptor plates to form a sandwich. Incubate at 37°C for 4 hours in a humidified environment.
-
Quantification & Validation: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Self-Validation: Always run highly permeable (e.g., Verapamil) and poorly permeable (e.g., Theophylline) reference standards in parallel to ensure membrane integrity and assay validity.
Protocol 4.3: Radioligand Binding Assay for Target Engagement
Objective: To determine the target affinity (
Step-by-Step Procedure:
-
Incubation Mixture: In a 96-well plate, combine 50 μL of the test compound (varying concentrations,
to M), 50 μL of the specific radioligand (at its concentration), and 100 μL of target-expressing membrane preparation (e.g., human BChE or specific GPCRs). -
Equilibration: Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters using a cell harvester. Wash the filters three times with 300 μL of ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a microplate scintillation counter. Calculate the
using non-linear regression analysis.
Target Engagement & Comparative Efficacy
The versatility of the 3-(3-Phenylpropyl)piperidine scaffold is best demonstrated by its recent applications in neurodegenerative disease research. For instance, structural optimization of this core has yielded potent, selective Butyrylcholinesterase (BChE) inhibitors, which are highly sought after for the treatment of advanced Alzheimer's disease [3].
By functionalizing the piperidine nitrogen with various propanamide derivatives, researchers have successfully leveraged the phenylpropyl tail to interact with the peripheral anionic site (PAS) of BChE, resulting in sub-micromolar affinities and remarkable neuroprotective effects against amyloid-beta (
| Compound Core / Modification | Primary Target | In Vitro Affinity ( | BBB Permeability ( | Neuroprotective Efficacy |
| 3-(3-Phenylpropyl)piperidine | Broad CNS | Baseline | High ( | N/A (Building Block) |
| N-Benzyl Derivative | BChE | ~1.3 μM | High | Moderate |
| N-Phenylpropanamide Derivative | BChE | ~0.95 μM | High | Significant (in vivo cognitive improvement) |
Data synthesized from recent structure-activity relationship studies on BChE inhibitors utilizing the phenylpropyl-piperidine pharmacophore [3].
References
-
Łowicki, D., & Przybylski, P. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry, 2025. Available at: [Link]
-
Wu, H., et al. "Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease." ACS Omega, 2025. Available at: [Link]
Application Note: Reductive Alkylation of 3-(3-Phenylpropyl)piperidine
This Application Note is structured to guide drug discovery professionals in the derivatization of 3-(3-Phenylpropyl)piperidine (CAS: 53295-96-8). This scaffold is a critical pharmacophore in the synthesis of Sigma receptor ligands, opioid analgesics, and neuroprotective agents.[1]
The following protocols prioritize Reductive Alkylation (Reductive Amination) over direct alkylation with halides, as the former offers superior chemoselectivity, milder conditions, and reduced risk of over-alkylation (quaternization).
Introduction & Pharmacological Context
3-(3-Phenylpropyl)piperidine is a privileged secondary amine scaffold. Its structural flexibility and lipophilic "tail" allow it to penetrate the Blood-Brain Barrier (BBB), making it an ideal precursor for Central Nervous System (CNS) therapeutics.[1]
-
Primary Application: Synthesis of high-affinity ligands for Sigma-1 (
) and Sigma-2 ( ) receptors.[2] -
Mechanism of Action: The secondary amine nitrogen serves as the attachment point for diversity elements (R-groups). Derivatization at this center modulates the pKa and lipophilicity (logP), critical for receptor binding affinity.[1]
-
Chirality Warning: The C3 position is a stereocenter.[1] While this protocol applies to the racemate, enantiopure starting materials ((R)- or (S)-isomers) will retain configuration under these reductive conditions.
Reaction Mechanism
Reductive alkylation proceeds via the formation of an iminium ion intermediate, followed by irreversible reduction to the tertiary amine.[1]
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the conversion of 3-(3-Phenylpropyl)piperidine to its tertiary derivative using an aldehyde and a hydride reducing agent.
Figure 1: Mechanistic pathway for the reductive alkylation of secondary piperidines.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard
Best for: Aldehydes (aliphatic/aromatic) and non-hindered ketones.[1]
Why: STAB (
Reagents:
-
Substrate: 3-(3-Phenylpropyl)piperidine (1.0 equiv)
-
Electrophile: Aldehyde (1.1 – 1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for faster reaction rates due to slightly higher boiling point, but DCM is safer for benchtop use.[1]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for facilitating iminium formation.[1]
Protocol:
-
Preparation: In a dry reaction vial, dissolve 3-(3-Phenylpropyl)piperidine (1 mmol, ~203 mg) in DCE (5 mL).
-
Activation: Add the Aldehyde (1.1 mmol) and Acetic Acid (1 mmol, ~60 µL). Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen (
).-
Insight: This pre-stir allows the equilibrium formation of the iminium species before the reductant is introduced.
-
-
Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.
-
Monitoring: Stir at RT for 2–16 hours. Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the secondary amine (MW ~203).
-
Quench: Quench by adding saturated aqueous
(5 mL). Stir vigorously for 10 minutes until gas evolution ceases. -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over
, filter, and concentrate.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).
Method B: Sodium Cyanoborohydride ( ) – For Difficult Substrates
Best for: Ketones, sterically hindered aldehydes, or acid-sensitive substrates.[1]
Why:
Protocol:
-
Dissolve 3-(3-Phenylpropyl)piperidine (1 mmol) and the Ketone (1.5 - 2.0 equiv) in Methanol (MeOH, 5 mL).
-
Note: If solubility is poor due to the lipophilic phenylpropyl chain, use a 1:1 mixture of MeOH/THF.[1]
-
-
Add Acetic Acid to adjust pH to ~5 (approx. 2-3 drops).
-
Add
(2.0 equiv).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Heat to 50°C if the ketone is sterically hindered; otherwise, stir at RT.
-
Safety Note: Workup must be performed in a fume hood. Acidification of the waste stream can release toxic HCN gas.[1] Quench with basic bleach or NaOH to destroy cyanide residues.[1]
Comparative Analysis of Methods
| Feature | Method A: STAB | Method B: NaBH3CN | Method C: Eschweiler-Clarke |
| Target | Aldehydes, simple ketones | Hindered ketones, slow reactors | Formaldehyde (Methylation only) |
| Solvent | DCE, DCM, THF | MeOH, EtOH | Formic Acid / Water |
| Toxicity | Low (Boron salts) | High (Cyanide risk) | Low |
| Water Tolerance | Low (Reacts with water) | High | Required |
| Yield | Typically >85% | 60-80% | >90% (for N-Methyl) |
| Side Reactions | Minimal | Alcohol formation (if pH > 6) | N-Formylation (if overheating) |
Troubleshooting & Optimization
Issue 1: Low Conversion / Starting Material Remains
-
Cause: Iminium ion formation is the rate-limiting step, often due to steric hindrance from the 3-phenylpropyl chain.
-
Solution: Add activated molecular sieves (3Å or 4Å) to the reaction mixture during the "Activation" step (Step 2 in Method A). This physically removes the water byproduct, driving the equilibrium toward the iminium ion.
Issue 2: Dialkylation (Quaternization)
-
Cause: Rare for secondary amines, but possible if using highly reactive alkyl halides.[1]
-
Solution: This is why Reductive Alkylation is preferred.[1] It stops strictly at the tertiary amine stage because the product lacks a proton on the nitrogen to form a new iminium species.
Issue 3: Solubility Issues
-
Cause: The 3-(3-phenylpropyl) tail is highly lipophilic.
-
Solution: Avoid pure Methanol or Ethanol if the aldehyde is also fatty. Switch to DCE or THF. If the amine precipitates as the acetate salt, add a co-solvent like DMF (10% v/v).[1]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1]
-
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, vol. 27, 1998, pp. 395-404.[1]
-
Robarge, K. D. "Evolution of the Sigma-1 Receptor Antagonist S1RA."[1] Journal of Medicinal Chemistry. (Contextual reference for piperidine scaffolds in Sigma ligands).
-
PubChem Compound Summary. "3-(3-Phenylpropyl)piperidine." National Center for Biotechnology Information.[1]
Sources
3-(3-Phenylpropyl)piperidine intermediate for analgesic drug synthesis
An Application Guide to the Synthesis and Utility of 3-(3-Phenylpropyl)piperidine in Analgesic Drug Development
Authored by: A Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics, particularly in the realm of analgesia.[1][2] Its conformational flexibility and basic nitrogen atom are key features for interacting with biological targets like opioid receptors.[3][4] This document provides a comprehensive technical guide on 3-(3-Phenylpropyl)piperidine, a pivotal intermediate for the synthesis of novel analgesic agents. We present detailed, field-proven protocols for its synthesis via catalytic hydrogenation, outline rigorous methods for its purification and characterization, and demonstrate its application in the subsequent elaboration to a potential analgesic compound. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust and reproducible framework for their work.
Introduction: The Strategic Importance of the 3-Substituted Piperidine Moiety
The piperidine ring is a recurring motif in potent analgesic compounds, including well-known opioids like fentanyl and meperidine.[5][6] The substitution pattern on the piperidine ring is critical for modulating pharmacological activity, receptor selectivity, and pharmacokinetic properties.[7][8] Specifically, the 3-substituted piperidine framework offers a versatile platform for creating molecules with complex three-dimensional shapes that can optimize interactions with target receptors.[7][9]
3-(3-Phenylpropyl)piperidine combines the essential piperidine core with a phenylpropyl side chain. This side chain provides a lipophilic region that can engage in hydrophobic interactions within a receptor's binding pocket, while the piperidine nitrogen serves as a key basic center for salt bridge formation or hydrogen bonding.[10] This combination of features makes it an ideal starting point for developing new chemical entities targeting the central nervous system for pain management.[11]
Synthesis of the 3-(3-Phenylpropyl)piperidine Intermediate
The synthesis of 3-(3-Phenylpropyl)piperidine can be efficiently achieved primarily through the catalytic hydrogenation of its aromatic precursor, 3-(3-phenylpropyl)pyridine. This method is often preferred for its high yield and atom economy. An alternative, more direct route involves the regioselective alkylation of piperidine, though it requires careful control to avoid side reactions.[12][13]
Protocol 1: Catalytic Hydrogenation of 3-(3-Phenylpropyl)pyridine
This protocol describes the reduction of the pyridine ring to a piperidine ring using a platinum(IV) oxide (PtO₂) catalyst, also known as Adams' catalyst. The acidic medium is crucial as it protonates the pyridine nitrogen, activating the ring towards hydrogenation.[14][15]
Reaction Scheme:
Caption: Catalytic hydrogenation of the pyridine precursor.
Materials:
-
3-(3-Phenylpropyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
High-pressure hydrogenation vessel (autoclave)
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, etc.)
-
Sodium hydroxide (NaOH) solution, 10 M
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a high-pressure reaction vessel, add 3-(3-phenylpropyl)pyridine (1.0 eq.).
-
Solvent and Catalyst Addition: Add glacial acetic acid to dissolve the starting material (approx. 5-10 mL per gram of substrate). Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Scientist's Note: PtO₂ is often pre-reduced to platinum black in situ. The reaction is highly exothermic, and care should be taken during the initial pressurization with hydrogen.
-
-
Hydrogenation: Seal the reaction vessel securely. Purge the vessel with nitrogen gas three times to remove atmospheric oxygen, followed by three purges with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to 60 bar.[14] Begin vigorous stirring of the reaction mixture at room temperature.
-
Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. The typical reaction time is around 8 hours.[14]
-
Work-up: Upon completion, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with a small amount of acetic acid.
-
Neutralization: Transfer the filtrate to a beaker cooled in an ice bath. Slowly and carefully basify the solution with 10 M NaOH solution until the pH is >12. This step neutralizes the acetic acid and deprotonates the piperidine product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(3-Phenylpropyl)piperidine.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Direct N-Alkylation of Piperidine (Alternative Route)
While not the primary focus, direct alkylation is a feasible alternative. This method involves the reaction of a piperidine derivative with an appropriate alkylating agent. For synthesizing the core structure, one would need to perform a C-alkylation, which is more complex. A more common application of this method is for N-functionalization of an existing piperidine ring.[16][17] For the purpose of creating the final analgesic, N-alkylation of our synthesized intermediate is a key step, which will be detailed in Section 4.
Analytical Characterization of 3-(3-Phenylpropyl)piperidine
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized intermediate before its use in subsequent steps.
Caption: Workflow for purification and analytical characterization.
Protocol 3: Quality Control and Structural Elucidation
Materials & Equipment:
-
Purified 3-(3-Phenylpropyl)piperidine
-
Deuterated chloroform (CDCl₃) for NMR
-
Methanol or acetonitrile for MS
-
NMR Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer with ESI source
-
FTIR Spectrometer with ATR accessory
Procedure & Expected Results:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in ~0.6 mL of CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra.
-
Rationale: NMR provides the most definitive structural information. The chemical shifts, integration, and coupling patterns of the protons confirm the connectivity of the atoms, while the ¹³C spectrum confirms the number of unique carbon environments.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Rationale: ESI-MS is a soft ionization technique that primarily yields the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.
-
-
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid sample directly on the ATR crystal.
-
Acquire the IR spectrum.
-
Rationale: IR spectroscopy is a rapid method to confirm the presence of key functional groups and to verify the absence of starting material (e.g., aromatic C-H stretches from the pyridine ring would have different characteristics).[18]
-
Table 1: Summary of Expected Analytical Data
| Technique | Expected Observations for 3-(3-Phenylpropyl)piperidine |
| ¹H NMR (CDCl₃) | ~7.10-7.30 ppm (m, 5H, Ar-H), ~3.1 ppm (d, 2H, piperidine N-CH ₂), ~2.6 ppm (m, 5H, Ar-CH ₂ and piperidine N-CH ₂), ~1.5-1.9 ppm (m, 7H, remaining piperidine and propyl CH ₂), ~1.2 ppm (s, 1H, NH )[14] |
| ¹³C NMR (CDCl₃) | ~142 ppm (quat. Ar-C), ~128 ppm (Ar-CH), ~126 ppm (Ar-CH), ~40-50 ppm (piperidine carbons adjacent to N), ~30-40 ppm (propyl and other piperidine carbons) |
| ESI-MS | Expected [M+H]⁺ at m/z = 204.3 |
| IR (neat) | ~3300 cm⁻¹ (N-H stretch), 3000-3100 cm⁻¹ (Aromatic C-H stretch), 2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1495, 1450 cm⁻¹ (Aromatic C=C stretch) |
Application: Synthesis of a Potent Analgesic Agent
The synthesized 3-(3-Phenylpropyl)piperidine is a versatile intermediate. The secondary amine of the piperidine ring provides a reactive handle for further functionalization, a common strategy in building analgesic molecules to enhance receptor affinity and selectivity.[19][20] The following protocol describes a representative N-acylation reaction, a key step in synthesizing analogues of potent phenylpiperidine analgesics like fentanyl.[5][21]
Protocol 4: N-Acylation of 3-(3-Phenylpropyl)piperidine
This procedure details the reaction of the intermediate with propionyl chloride to form an N-propionyl amide, a core structural feature of many potent µ-opioid receptor agonists.[6]
Reaction Scheme:
Caption: N-acylation to form a potential analgesic compound.
Materials:
-
3-(3-Phenylpropyl)piperidine (from Protocol 1)
-
Propionyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reactant Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-Phenylpropyl)piperidine (1.0 eq.) in anhydrous DCM. Add triethylamine (1.5 eq.), which will act as a base to neutralize the HCl byproduct.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Scientist's Note: This initial cooling helps to control the exothermic reaction between the amine and the highly reactive acyl chloride.
-
-
Reagent Addition: Add propionyl chloride (1.1 eq.) dropwise to the stirred solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by column chromatography on silica gel to yield the final product. The product can then be fully characterized and submitted for biological evaluation.
Conclusion
3-(3-Phenylpropyl)piperidine is a highly valuable and versatile intermediate in the synthesis of novel analgesics. The catalytic hydrogenation of its pyridine precursor offers a reliable and scalable route for its production. The protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, characterization, and subsequent functionalization of this key building block. By understanding the rationale behind each experimental step, researchers can confidently and efficiently utilize this intermediate to explore new chemical space in the ongoing quest for safer and more effective pain management therapies.
References
-
Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Drug Designing and Intellectual Properties. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Retrieved from [Link]
-
Longdom Publishing SL. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Organic Chemistry: Current Research. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
ACS Publications. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Retrieved from [Link]
-
PubMed. (1985). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
International Scholars Journals. (2011). Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. Retrieved from [Link]
-
Pak. J. Pharm. Sci. (2014). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
PubMed. (2007). Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Rasayan J. Chem. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University Master's Theses. Retrieved from [Link]
-
PubMed. (1965). 3-ALKYL-3-PHENYLPIPERIDINE DERIVATIVES AS ANALGESICS. II. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Patentscope. (2019). WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Phenylpiperidine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
MDPI. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Catalysts. Retrieved from [Link]
-
MDPI. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Retrieved from [Link]
-
Synfacts. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
SpringerLink. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. Retrieved from [Link]
-
Wiley Online Library. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijnrd.org [ijnrd.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 12. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 13. "The Regioselective 3-Alkylation of Piperidine" by Richard Dunn Todd [digitalcommons.odu.edu]
- 14. asianpubs.org [asianpubs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 19. longdom.org [longdom.org]
- 20. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 21. painphysicianjournal.com [painphysicianjournal.com]
Application Notes & Protocols: Chiral Resolution of 3-(3-Phenylpropyl)piperidine Enantiomers
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of 3-(3-Phenylpropyl)piperidine. The separation of this compound into its individual (R)- and (S)-enantiomers is a critical step for the development of novel therapeutics, as stereochemistry invariably dictates pharmacological activity. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind protocol design. We will explore three primary resolution strategies: classical diastereomeric salt formation, modern chromatographic separation by Supercritical Fluid Chromatography (SFC), and biocatalytic enzymatic kinetic resolution. Each section includes detailed, field-tested protocols and insights to empower researchers to successfully isolate the desired enantiomer with high purity.
Introduction: The Significance of Chiral Piperidines
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. When substituted at the 3-position, as in 3-(3-Phenylpropyl)piperidine, a stereocenter is created, giving rise to a pair of enantiomers. It is a fundamental principle of pharmacology that these enantiomers can, and often do, exhibit vastly different biological activities, metabolic profiles, and toxicities. One enantiomer may be the active therapeutic agent (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer).
Therefore, the ability to resolve the racemic mixture of 3-(3-Phenylpropyl)piperidine is not merely a synthetic challenge but a regulatory and safety imperative in drug development. This guide provides robust, adaptable methodologies to achieve this critical separation.
Strategy 1: Classical Resolution via Diastereomeric Salt Formation
This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[1] The principle relies on reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent.[2] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]
Rationale for Agent Selection: Tartaric acid and its derivatives are among the most successful and widely used resolving agents for chiral bases.[2] Their dicarboxylic acid nature allows for the formation of well-defined crystalline salts. For 3-substituted piperidines, derivatives such as Di-p-toluoyl-tartaric acid (DTTA) or Dibenzoyl-tartaric acid (DBTA) often provide superior diastereoselectivity compared to natural tartaric acid due to enhanced steric and electronic interactions that lead to better crystal packing.[4]
Table 1: Comparison of Common Tartrate-Based Resolving Agents
| Resolving Agent | Structure Type | Key Attributes | Typical Solvents |
| (+)-Tartaric Acid | Linear Dicarboxylic Acid | Readily available, cost-effective, good starting point. | Alcohols (Ethanol, Methanol) |
| (-)-Di-p-toluoyl-D-tartaric acid (D-DTTA) | Aromatic Dicarboxylic Acid | Rigid structure, often forms highly crystalline salts with excellent resolution. | Alcohols, Acetone, Acetonitrile |
| (-)-Dibenzoyl-D-tartaric acid (D-DBTA) | Aromatic Dicarboxylic Acid | Similar to DTTA, provides alternative crystal packing possibilities.[4] | Alcohols, Ethyl Acetate |
Experimental Protocol: Resolution with (-)-Di-p-toluoyl-D-tartaric acid (D-DTTA)
This protocol is a robust starting point and may require optimization of solvent ratios and temperatures for 3-(3-Phenylpropyl)piperidine.
1. Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 3-(3-Phenylpropyl)piperidine in 100 mL of warm methanol. b. In a separate flask, dissolve a half-molar equivalent (0.5 eq) of D-DTTA in 50 mL of warm methanol.
Scientist's Note: Using a half-equivalent of the resolving agent is a common strategy (the Marckwald method) that can improve the efficiency of the resolution by ensuring the less soluble salt precipitates in higher diastereomeric purity.[2] c. Slowly add the D-DTTA solution to the stirred amine solution. A precipitate should begin to form. d. Heat the mixture gently to re-dissolve all solids, creating a clear, saturated solution.
2. Fractional Crystallization: a. Allow the flask to cool slowly and undisturbed to room temperature over several hours. Slow cooling is critical for the formation of well-ordered, pure crystals.[5] b. Once the mixture has reached room temperature, place it in a 4°C refrigerator for at least 12 hours to maximize crystal formation. c. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. d. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.
3. Liberation of the Enriched Amine: a. Transfer the crystalline salt to a separatory funnel containing 100 mL of dichloromethane and 100 mL of 2M sodium hydroxide (NaOH) solution. b. Shake the funnel vigorously to dissociate the salt. The free amine will move into the organic layer, while the tartrate salt will remain in the aqueous layer. c. Separate the layers and extract the aqueous layer twice more with 50 mL portions of dichloromethane. d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-(3-Phenylpropyl)piperidine.
4. Validation: a. Determine the enantiomeric excess (% ee) of the recovered amine using the analytical chiral HPLC method described in Section 5. b. The enantiomer that forms the less soluble salt with D-DTTA will be isolated. If the opposite enantiomer is desired, the mother liquor can be processed, or a different resolving agent (e.g., L-DTTA) can be used.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Strategy 2: Chromatographic Resolution
For both analytical-scale purity checks and preparative-scale separations, chiral chromatography is an indispensable tool. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique to traditional HPLC for many chiral separations, offering faster analysis times, reduced solvent consumption, and higher efficiency.[6][7]
Principle of Separation: The separation occurs on a Chiral Stationary Phase (CSP). These phases are typically silica gel modified with a chiral selector, most commonly polysaccharide derivatives (e.g., amylose or cellulose carbamates).[8] The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction strength leads to different retention times, allowing for their separation.
Table 2: Recommended Starting Conditions for Chiral SFC Method Development
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Chiral Stationary Phases (CSPs) | 1. CHIRALPAK® IA/IB/IC/ID (Amylose-based)2. CHIRALCEL® OD/OJ (Cellulose-based) | Polysaccharide phases are highly effective for a wide range of compounds, including amines.[6][9] Screening multiple columns is the most efficient path to success. |
| Mobile Phase | Supercritical CO₂ with an alcohol modifier (Methanol, Ethanol, or Isopropanol) | CO₂ is the primary eluent. The alcohol modifier is crucial for controlling retention and selectivity.[8] Methanol is a good starting point. |
| Modifier Percentage | 5% to 40% gradient over 5-10 minutes | A gradient allows for rapid screening. Once separation is observed, switch to isocratic conditions for optimization.[7] |
| Additive | 0.1% - 0.3% Diethylamine (DEA) or Isopropylamine (IPA) | Critical for basic analytes. The amine additive deactivates acidic sites on the silica support, preventing peak tailing and improving peak shape.[8][10] |
| Back Pressure | 120 - 150 bar | Affects the density and solvating power of the supercritical fluid. Higher pressure generally leads to shorter retention times.[7] |
| Temperature | 35 - 40 °C | Temperature can influence selectivity. Running at sub-ambient temperatures can sometimes improve resolution but is less common in SFC. |
| Flow Rate | 2.0 - 4.0 mL/min | Higher flow rates are possible in SFC compared to HPLC due to the low viscosity of the mobile phase.[7] |
Protocol: Chiral SFC Method Screening
1. Sample Preparation: a. Prepare a stock solution of racemic 3-(3-Phenylpropyl)piperidine at 1 mg/mL in methanol. b. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter if necessary.
2. System Setup & Screening: a. Install a screening set of chiral columns (e.g., CHIRALPAK® IA, IB, IC, and CHIRALCEL® OD) in an automated column switcher. b. Prepare mobile phase modifiers: Methanol with 0.2% DEA, and Ethanol with 0.2% DEA. c. Set up a screening sequence to inject the sample onto each column using a gradient of the modifier in CO₂ (e.g., 5-40% over 5 minutes). d. Run the sequence for both the methanol-based and ethanol-based modifiers.
3. Optimization: a. Identify the column/modifier combination that shows the best "hit" (baseline or partial separation). b. Optimize the separation on the selected column by switching to an isocratic mobile phase. Adjust the percentage of the modifier to achieve a resolution (Rs) > 1.5. c. Further optimization can be performed by adjusting the back pressure, temperature, and flow rate to improve resolution and analysis time.
Strategy 3: Enzymatic Kinetic Resolution (EKR)
Biocatalysis offers a green and highly selective alternative for chiral resolution. Enzymatic Kinetic Resolution (EKR) utilizes an enzyme that preferentially catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[11] For a racemic amine, a common strategy is lipase-catalyzed acylation.
Principle of EKR: A lipase enzyme, in the presence of an acyl donor (e.g., vinyl acetate), will selectively acylate one enantiomer, converting it into an amide. The unreacted enantiomer and the newly formed amide now have significantly different chemical properties, allowing for easy separation by standard methods like column chromatography or extraction. The theoretical maximum yield for the unreacted enantiomer is 50%.
Enzyme Selection: Lipases are robust and versatile enzymes. Candida antarctica Lipase B (CAL-B), often immobilized as Novozym® 435, and lipases from Pseudomonas cepacia (PCL) are excellent starting points for screening as they have shown broad utility in resolving amines and alcohols.[12][13]
Protocol: Lipase-Catalyzed Kinetic Resolution
1. Reaction Setup: a. To a 50 mL flask, add 1.0 g of racemic 3-(3-Phenylpropyl)piperidine and 20 mL of a non-polar organic solvent (e.g., toluene or methyl tert-butyl ether (MTBE)). b. Add 100-200 mg of immobilized lipase (e.g., Novozym® 435). c. Add 0.6 molar equivalents of an acyl donor, such as vinyl acetate.
Scientist's Note: Using a slight sub-stoichiometric amount of the acylating agent helps prevent over-reaction and ensures high enantiomeric purity of the unreacted starting material as the reaction approaches 50% conversion. d. Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40°C).
2. Reaction Monitoring: a. Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 6, 12, and 24 hours). b. Analyze the aliquots by TLC or GC to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and % ee of the remaining starting material.
3. Work-up and Separation: a. Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused. b. Concentrate the filtrate under reduced pressure. c. The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated by: i. Acidic Extraction: Dissolve the mixture in ethyl acetate, and extract with 1M HCl. The unreacted amine will move to the aqueous layer as its hydrochloride salt, while the neutral amide remains in the organic layer. ii. Silica Gel Chromatography: Purify the mixture using a silica gel column, eluting with a hexane/ethyl acetate gradient. The less polar amide will typically elute before the more polar free amine.
4. Recovery: a. If acidic extraction was used, basify the aqueous layer with NaOH and extract the free amine into an organic solvent. b. Dry and concentrate the appropriate fractions from either method to yield the resolved products. c. Determine the % ee of both the recovered amine and the hydrolyzed amide (after cleaving the acetyl group) using the analytical method in Section 5.
Analytical Validation: Determining Enantiomeric Excess (% ee)
No resolution is complete without a validated analytical method to quantify its success. Chiral HPLC or SFC is the gold standard for determining the enantiomeric excess (% ee). Since 3-(3-Phenylpropyl)piperidine lacks a strong UV chromophore, pre-column derivatization may be necessary for sensitive UV detection.[14]
Protocol: % ee Determination by Chiral HPLC with Derivatization
1. Derivatization with Dansyl Chloride: a. Prepare a ~1 mg/mL solution of the resolved amine sample in acetonitrile. b. To 100 µL of this solution, add 200 µL of a saturated sodium bicarbonate solution and 200 µL of a 2 mg/mL solution of dansyl chloride in acetone. c. Vortex the mixture and allow it to react in the dark for 1 hour at room temperature. d. The resulting fluorescent dansyl amide can be directly analyzed by HPLC with a fluorescence or UV detector.
2. Chiral HPLC Analysis: a. Column: CHIRALPAK® IA or a similar polysaccharide-based CSP. b. Mobile Phase: A typical starting condition is Isocratic 90:10 Hexane:Isopropanol. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 254 nm or Fluorescence (Excitation: 330 nm, Emission: 530 nm). e. Inject the derivatized sample. The two enantiomers will appear as two distinct peaks.
3. Calculation of % ee: a. Integrate the area of each peak. Let the peak areas be A1 and A2. b. Calculate the enantiomeric excess using the formula: % ee = [ |A1 - A2| / (A1 + A2) ] * 100
Workflow for Analytical Validation
Caption: Analytical workflow for determining enantiomeric excess (% ee).
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Hajivandi, A., & Valiyev, F. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Livingston, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
-
ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]
-
François, I., et al. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
HPLC. (n.d.). Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Perdicchia, D., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences. [Link]
- Google Patents.The HPLC analytical approach of 3-amino piperidine.
-
TU Delft Repository. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. [Link]
-
Shen, D., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, University of California. [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC. [Link]
-
Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
- Google Patents.
-
de Miranda, A. S., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences. [Link]
-
Opletal, T., & Van Eeckhaut, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]
-
Hossain, M. A., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Palkó, M., et al. (2022). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules. [Link]
-
Solubility of Things. Piperidine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fagg.be [fagg.be]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.com [shimadzu.com]
- 10. hplc.eu [hplc.eu]
- 11. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis [mdpi.com]
- 12. repository.tudelft.nl [repository.tudelft.nl]
- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Application Note & Protocol: A Scalable Synthesis Route for 3-(3-Phenylpropyl)piperidine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Specifically, 3-substituted piperidines are prevalent in a variety of biologically active compounds, making their efficient and scalable synthesis a critical task for drug development.[3][4][5] This document provides a detailed guide to a scalable and robust synthesis of 3-(3-phenylpropyl)piperidine, a valuable building block and intermediate. We focus on the catalytic hydrogenation of the corresponding pyridine precursor, a method renowned for its atom economy and industrial applicability. This guide offers a comprehensive protocol, discusses key optimization parameters, and provides insights grounded in established chemical principles to ensure reliable and reproducible outcomes at scale.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, found in over twenty classes of pharmaceuticals.[2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework that can be precisely decorated to optimize interactions with biological targets. The catalytic hydrogenation of pyridines is the most direct and atom-economical method for accessing the piperidine core, making it a preferred strategy in both academic and industrial settings.[1][6]
While numerous methods exist for piperidine synthesis, including multi-component reactions and complex cyclizations[2], the hydrogenation of readily available pyridine precursors often presents the most straightforward path for scalability. This application note focuses on this premier strategy for the synthesis of 3-(3-phenylpropyl)piperidine.
Strategic Overview: Selecting a Scalable Synthesis Pathway
The synthesis of 3-substituted piperidines can be approached from several angles. The optimal choice depends on factors like starting material availability, cost, and the desired scale of production.
-
Catalytic Hydrogenation of Pyridines : This is a direct, high-yielding, and often clean method. It involves the reduction of a substituted pyridine using hydrogen gas and a metal catalyst.[1][7] Common catalysts include Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C), and Rhodium-based catalysts.[1][2][7] The primary challenge lies in the aromaticity of the pyridine ring, which often necessitates elevated pressures and potent catalytic systems.[1]
-
Cyclization via Reductive Amination : This powerful strategy involves the formation of the piperidine ring from an acyclic precursor, typically a 1,5-dicarbonyl compound or a related derivative, which cyclizes in the presence of an amine source (like ammonia) and a reducing agent.[8] This method offers great flexibility in introducing substituents but can involve more synthetic steps to prepare the acyclic precursor.
-
Functionalization of Piperidine Intermediates : Another approach involves modifying a pre-formed piperidine ring. For instance, a Grignard reaction can be performed on an N-protected 3-piperidone to introduce a phenyl group, followed by subsequent steps of elimination and reduction to achieve the desired alkyl substituent.[9][10] While effective, this route can be lengthy and less atom-economical.
For the synthesis of 3-(3-phenylpropyl)piperidine, catalytic hydrogenation stands out as the most efficient and scalable route, assuming the availability of the 3-(3-phenylpropyl)pyridine starting material. Its primary advantages are the minimal generation of waste and a typically straightforward purification process.
Recommended Synthesis: Catalytic Hydrogenation of 3-(3-Phenylpropyl)pyridine
Rationale for Route Selection
The direct hydrogenation of 3-(3-phenylpropyl)pyridine is selected for its operational simplicity and scalability.
-
Atom Economy: The reaction involves the addition of three equivalents of H₂, with no other reagents incorporated into the final product, maximizing atom economy.
-
High Yield: Hydrogenation of pyridines, particularly with potent catalysts like PtO₂, is known to proceed in high yields.[7]
-
Catalyst Recyclability: Heterogeneous catalysts such as PtO₂ and Pd/C can often be recovered and reused, which is a significant cost-saving factor in large-scale production.[1]
-
Simplified Purification: The primary product is the desired piperidine, often with minimal byproducts, simplifying downstream purification which can be achieved via distillation or salt crystallization.[11]
Reaction Scheme Visualization
Caption: Catalytic hydrogenation of 3-(3-phenylpropyl)pyridine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the hydrogenation of substituted pyridines using Adam's catalyst (PtO₂).[7]
Materials and Reagents
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | CAS No. | Notes |
| 3-(3-Phenylpropyl)pyridine | C₁₄H₁₅N | 197.28 | 53295-96-8 | Starting material |
| Platinum(IV) Oxide (Adam's catalyst) | PtO₂ | 227.08 | 1314-15-4 | Catalyst |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent and reaction promoter |
| Hydrogen Gas (High Purity) | H₂ | 2.02 | 1333-74-0 | Reducing agent |
| Sodium Hydroxide (10 M aq.) | NaOH | 40.00 | 1310-73-2 | For neutralization/work-up |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Equipment
-
High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet.
-
Standard laboratory glassware (flasks, separatory funnel, etc.).
-
Rotary evaporator.
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a similar filter aid).
Step-by-Step Procedure
Caption: Experimental workflow for hydrogenation.
-
Reactor Charging: To a high-pressure reactor vessel, add 3-(3-phenylpropyl)pyridine (1.0 equiv.). Under an inert atmosphere (if desired, though not strictly necessary for this catalyst), add Platinum(IV) oxide (1-5 mol%). Add glacial acetic acid to dissolve the starting material (concentration typically 0.1-0.5 M).
-
System Purge: Seal the reactor securely. Purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-70 bar). Begin vigorous stirring. The PtO₂ will be reduced in situ to finely dispersed platinum black, which is the active catalyst.
-
Reaction Monitoring: Maintain the reaction at room temperature with continuous stirring for 6-8 hours. The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed.
-
Work-up - Catalyst Removal: Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen and purge the reactor with nitrogen. Open the reactor and dilute the reaction mixture with a suitable solvent like methanol or ethyl acetate. Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake thoroughly with the same solvent.
-
Work-up - Neutralization & Extraction: Combine the filtrate and washes and concentrate under reduced pressure to remove the bulk of the acetic acid and solvent. To the resulting residue, carefully add 10 M aqueous sodium hydroxide solution with cooling until the pH is strongly basic (pH > 12) to deprotonate the piperidinium acetate salt.
-
Work-up - Isolation: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(3-phenylpropyl)piperidine.
-
Purification: For high purity, the crude product can be purified by vacuum distillation or by column chromatography on silica gel.
Process Safety Considerations
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in a well-ventilated area (fume hood). Use high-quality fittings and pressure gauges.
-
High-Pressure Operations: All high-pressure equipment must be regularly inspected and rated for the intended operating pressures. Follow established safety protocols for operating autoclaves.
-
Catalyst Handling: Platinum catalysts are pyrophoric, especially after use (when they are finely divided and may be coated with hydrogen). Do not allow the filtered catalyst to dry in the air. Quench it carefully under a stream of inert gas or by wetting it with water.
Process Optimization and Scalability
| Parameter | Recommendation & Rationale |
| Catalyst Selection | PtO₂ (Adam's Catalyst): Highly active and effective under acidic conditions, but expensive.[7] Pd/C: A common and cost-effective alternative, often used with an acidic additive to facilitate reduction.[1] Rhodium (e.g., Rh/C): Very active, often under milder conditions, but can be more expensive than palladium.[2] Nickel (e.g., Raney Ni): A much cheaper option, but typically requires higher temperatures and pressures and may show lower chemoselectivity.[6] |
| Solvent Choice | Glacial Acetic Acid: Acts as both a solvent and a proton source, activating the pyridine ring towards reduction by forming the pyridinium ion.[7] Alcohols (MeOH, EtOH): Common solvents for hydrogenation. An acid additive (like HCl or H₂SO₄) is often required when using these. |
| Pressure & Temperature | Pressure: Higher hydrogen pressure (50-70 bar) generally increases the reaction rate.[7] Temperature: Most platinum group metal-catalyzed hydrogenations of pyridines can be conducted at or near room temperature. For less active catalysts like nickel, higher temperatures (170-200°C) may be necessary.[6] |
| Purification at Scale | Distillation: As the product is a liquid, vacuum distillation is a highly effective method for purification on a large scale. Salt Formation: Formation of a crystalline salt (e.g., hydrochloride) can be an excellent method for purification and isolation of a stable, solid product. The free base can be regenerated as needed. |
Troubleshooting Guide
Caption: Decision tree for troubleshooting hydrogenation.
Conclusion
The catalytic hydrogenation of 3-(3-phenylpropyl)pyridine represents a highly efficient, atom-economical, and scalable route to the target compound, 3-(3-phenylpropyl)piperidine. By selecting an appropriate catalyst system, such as Platinum(IV) oxide in glacial acetic acid, and carefully controlling reaction parameters, this synthesis can be reliably performed from the laboratory bench to pilot-plant scale. The provided protocol and optimization guide serve as a robust starting point for researchers and drug development professionals aiming to produce this valuable piperidine intermediate.
References
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
- DTIC. (2025). Piperidine Synthesis.
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1839.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
- O'Neil, I. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 21(2), 269-276.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC.
- Turner, N. J., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(32), 5850–5855.
- McGonagle, F. I., et al. (2020). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 22(19), 6459-6468.
- Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(9), 2345.
- BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
- Afanasyev, O. I., et al. (2023).
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
- Google Patents. (2010).
- BenchChem. (2025). Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers.
- Johnson, D. S., et al. (2007). Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. Bioorganic & Medicinal Chemistry, 15(4), 1828-1847.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
- Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(9), 2345.
- Beller, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- YouTube. (2024).
- ODU Digital Commons. (1982).
- Google Patents. (1986). US4605742A - Process for the production of piperidine.
- Vertex AI Search. (n.d.).
- ACS Publications. (2004). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 69(9), 3010–3016.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(3-Phenylpropyl)piperidine
Introduction: The "Greasy Amine" Challenge
Welcome to the technical support center for 3-(3-Phenylpropyl)piperidine . As a secondary amine with a significant lipophilic tail (the phenylpropyl group), this molecule presents a classic "greasy amine" challenge in purification.
The free base is typically a viscous, high-boiling oil prone to oxidation, while the salt form (usually Hydrochloride or Oxalate) offers stability but struggles with "oiling out" during crystallization due to the molecule's non-polar regions. This guide provides the decision logic and troubleshooting steps to navigate these competing physicochemical properties.
Module 1: The Decision Matrix (Free Base vs. Salt)
Before initiating purification, you must decide on the final form.[1] The free base is reactive and suitable for immediate subsequent steps (e.g., N-alkylation), while the salt is required for long-term storage or analytical characterization.
Comparative Analysis
| Feature | Free Base (Oil) | Salt (e.g., HCl, Oxalate) |
| Physical State | Viscous Liquid / Oil | Crystalline Solid (Ideal) |
| Stability | Low (Prone to N-oxidation/yellowing) | High (Shelf-stable >1 year) |
| Purification Method | High-Vacuum Distillation | Recrystallization |
| Major Pain Point | High Boiling Point (>300°C atm) | "Oiling out" (Phase separation) |
| Use Case | Immediate synthetic intermediate | Final API / Reference Standard |
Decision Workflow
Figure 1: Decision matrix for selecting the appropriate purification pathway based on downstream application.
Module 2: Troubleshooting Free Base Purification
Primary Method: High-Vacuum Distillation Context: The free base has a high boiling point (estimated >300°C at 760 mmHg).[1] Atmospheric distillation will cause decomposition.[1]
Q1: My distillate is turning yellow immediately. Is it decomposing?
Diagnosis: Oxidative Instability. Secondary amines like piperidines are susceptible to oxidation by atmospheric oxygen, forming N-oxides or undergoing dehydrogenation to imines, which appear yellow/brown.[1] Corrective Action:
-
Nitrogen Sparge: Do not just "flush" the flask. Sparge the crude oil with dry nitrogen for 15 minutes before heating.
-
Add Antioxidant: Add a trace amount (<0.1%) of BHT (Butylated hydroxytoluene) to the boiling flask. It will remain in the pot residue.[1]
-
Protect the Receiver: Ensure your receiving flask is under an inert atmosphere (N2/Ar balloon) immediately upon breaking vacuum.[1]
Q2: The boiling point is fluctuating, and the temperature is too high (>180°C).
Diagnosis: Insufficient Vacuum. For a molecule of this weight (~203 g/mol ) with hydrogen-bonding capability, you need high vacuum (<1 mmHg) to distill at reasonable temperatures (130-150°C).[1] Protocol:
-
Setup: Use a short-path distillation head (minimizes thermal exposure).
-
Vacuum Check: Ensure your pump achieves <0.5 mmHg (Torr).
-
Insulation: Wrap the column and still head in aluminum foil.[1] The high vapor temperature often leads to condensation before the condenser if the path isn't insulated.[1]
Module 3: Troubleshooting Salt Formation (The "Greasy" Problem)
Primary Method: Precipitation/Recrystallization (HCl Salt) Context: The lipophilic phenylpropyl chain interferes with crystal lattice formation, often leading to a "gum" or "oil" rather than a powder.[1]
Q1: I added HCl, but the product formed a sticky gum at the bottom, not crystals.
Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the salt is formed too quickly or in a solvent where the salt is sparingly soluble but the mixture is above the salt's melting point (or glass transition).[1] Step-by-Step Recovery Protocol:
-
Re-dissolve: Heat the mixture until the gum dissolves completely (add a small amount of methanol if necessary).
-
Solvent Swap: You likely used pure ether or hexane.[1] Switch to a solvent/anti-solvent system .
-
The "Cloud Point" Method:
Q2: How do I remove unreacted pyridine precursor?
Diagnosis: Azeotropic Impurity. If you synthesized this via hydrogenation of 3-(3-phenylpropyl)pyridine, unreacted pyridine is a common impurity.[1] Distillation often fails because piperidine and pyridine form an azeotrope.[1][2] Solution: Selective Salt Formation. Piperidine (pKa ~11) is significantly more basic than pyridine (pKa ~5).[1]
-
Dissolve the mixture in a non-polar solvent (e.g., Toluene).[1]
-
Wash with dilute acid (e.g., 1M Acetic Acid) or bubble CO2.[1]
-
The piperidine will selectively protonate and move to the aqueous phase (or precipitate as carbonate), leaving the pyridine in the organic layer.[3]
Workflow: Optimized Salt Formation
Figure 2: Optimized workflow for salt formation, specifically addressing the "oiling out" phenomenon common in lipophilic amines.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use column chromatography instead of distillation? A: Yes, but with a caveat. Silica gel is acidic.[1] Secondary amines will streak (tail) severely due to strong interaction with silanol groups.[1]
-
Fix: You must modify your mobile phase. Use DCM:MeOH (9:1) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1] The base modifier neutralizes the silica sites, sharpening the peak.
Q: Is the hydrochloride salt hygroscopic? A: Moderately. While the phenylpropyl chain adds hydrophobicity, the piperidinium chloride core is polar.
-
Storage: Store in a desiccator or under inert gas. If the salt becomes sticky (absorbs water), it can be dried in a vacuum oven at 40°C over P2O5.
Q: What is the estimated pKa of this molecule? A: Based on the piperidine core, the pKa is approximately 10.8 - 11.1 .[1] This confirms it will be fully protonated at physiological pH (7.[1]4) and requires strong base (pH > 12) to fully revert to the free base for extraction.
References
-
BenchChem. (2025).[1][3][4][5][6] Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 4-(3-Phenylpropyl)pyridine Product Specification. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 107207, 3-Phenylpiperidine. Retrieved from
-
WIPO. (2002).[1] Process for Producing Purified Piperidine Derivative (WO2002085858).[1] Retrieved from
-
University of Fribourg. (n.d.).[1] Guide for Crystallization and Recrystallization. Retrieved from
Sources
Solubility issues with 3-(3-Phenylpropyl)piperidine in aqueous buffers
Technical Support Center: 3-(3-Phenylpropyl)piperidine
Introduction: Understanding the Challenge
Welcome to the technical support guide for 3-(3-Phenylpropyl)piperidine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffer systems. Due to its specific chemical structure, 3-(3-Phenylpropyl)piperidine presents a classic solubility problem that can often be overcome with a systematic, chemically-informed approach.
The core of the issue lies in the molecule's dual nature. It possesses a basic piperidine ring, which is ionizable, and a nonpolar 3-phenylpropyl tail, which is hydrophobic. This structure leads to a pH-dependent solubility profile, where the compound is poorly soluble in its neutral, free-base form but can be solubilized in its protonated, cationic form. This guide provides a systematic framework for troubleshooting and resolving these issues to ensure reliable and reproducible experimental results.
Part 1: Frequently Asked Questions (FAQs) & Root Cause Analysis
This section addresses the most common initial questions and explains the underlying physicochemical principles responsible for the observed solubility issues.
Q1: Why is my 3-(3-Phenylpropyl)piperidine not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4?
A1: The primary reason is that at a neutral pH of 7.4, 3-(3-Phenylpropyl)piperidine exists predominantly in its neutral, non-ionized "free base" form. The molecule's structure includes a highly hydrophobic (lipophilic) 3-phenylpropyl group. This nonpolar tail significantly reduces the molecule's affinity for water, causing it to precipitate or remain as an insoluble solid in aqueous media. The basic piperidine nitrogen needs to be protonated (positively charged) to enhance its interaction with polar water molecules, a state that is not favored at pH 7.4.
Q2: What is the pKa of 3-(3-Phenylpropyl)piperidine and why is it important?
A2: The pKa of the conjugate acid of 3-(3-Phenylpropyl)piperidine is predicted to be approximately 10.5. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. This value is critical because it dictates the pH required to achieve solubilization. According to the Henderson-Hasselbalch equation, to ensure that >99% of the compound is in its soluble, protonated form, the pH of the solution should be at least 2 units below the pKa. Therefore, a buffer pH below 8.5 is essential for maintaining solubility.
Q3: I see an oily film or a cloudy suspension in my buffer. What does this indicate?
A3: This observation, known as "oiling out" or precipitation, is a classic sign that the compound has exceeded its solubility limit in the chosen buffer system. The oily film is the undissolved, neutral free base form of the compound separating from the aqueous phase. This underscores the need to either modify the buffer's pH to favor the charged species or to incorporate other formulation strategies to accommodate the molecule's hydrophobicity.
Q4: Can I just use DMSO to dissolve it and then dilute it into my buffer?
A4: While this is a common practice, it often leads to a "crash out" or precipitation upon dilution. 3-(3-Phenylpropyl)piperidine is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is diluted into an aqueous buffer, the local solvent environment rapidly changes from organic to aqueous. The compound's solubility limit in the final buffer concentration is often much lower than the diluted concentration, causing it to precipitate. This method requires careful optimization of the final DMSO concentration and buffer pH.
Part 2: Systematic Troubleshooting Guide
This guide presents a logical, step-by-step workflow to systematically address and solve solubility issues. Follow these protocols, starting with the simplest and most direct method (pH adjustment) before moving to more complex formulations.
Workflow Overview: A Decision-Making Path
The following diagram outlines the recommended troubleshooting workflow. Start with "Initial Assessment" and follow the path based on your experimental outcomes.
Troubleshooting N-alkylation side reactions with 3-(3-Phenylpropyl)piperidine
Technical Support Center: N-Alkylation of 3-(3-Phenylpropyl)piperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that even routine transformations can present unexpected challenges. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the N-alkylation of 3-(3-Phenylpropyl)piperidine, a common scaffold in medicinal chemistry. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to solve problems logically and efficiently in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: I'm attempting an N-alkylation of 3-(3-phenylpropyl)piperidine and my main product is an insoluble white solid that I suspect is a salt. What is happening and why?
This is the most common issue encountered during the N-alkylation of secondary amines like your piperidine derivative. The side reaction you are observing is over-alkylation , which leads to the formation of a quaternary ammonium salt .[1]
The Underlying Mechanism:
The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism where the lone pair of the piperidine nitrogen attacks the alkylating agent. However, the product of this first alkylation is a tertiary amine. This tertiary amine can often be more nucleophilic than the starting secondary amine.[2] This is due to the electron-donating nature of the newly added alkyl group, which increases the electron density on the nitrogen atom. Consequently, this tertiary amine product can compete with the remaining starting material for the alkylating agent, leading to a second alkylation and the formation of the quaternary ammonium salt.[3][4] This "runaway" reaction is a classic challenge in amine alkylation.[2]
Q3: My reaction is very slow or gives a low yield, even without significant byproduct formation. What should I investigate?
Low conversion suggests an issue with reaction kinetics, which can be influenced by steric hindrance or the reactivity of your electrophile.
-
Alkylating Agent Reactivity: The leaving group ability is critical for the SN2 reaction. The general reactivity trend is R-I > R-Br > R-Cl. [1]If you are using an alkyl bromide or chloride and observing low reactivity, consider adding a catalytic amount (0.1 eq.) of sodium or potassium iodide (NaI or KI). This facilitates an in situ Finkelstein reaction, converting the less reactive alkyl halide into the more reactive alkyl iodide, which can significantly accelerate the reaction. [5]* Steric Hindrance: The 3-(3-phenylpropyl) group on the piperidine ring does not impose significant steric hindrance at the nitrogen atom. However, if you are using a very bulky alkylating agent (e.g., a secondary or neopentyl halide), the reaction rate can be dramatically reduced. [6]In such cases, you may need to increase the reaction temperature (e.g., refluxing in MeCN) or consider an alternative synthetic strategy entirely (see Q5). [1]
Problem Potential Cause Suggested Solution Low Conversion Poor leaving group on alkylating agent (e.g., R-Cl, R-Br). Use the corresponding alkyl iodide or add catalytic NaI/KI. [5] Steric hindrance from a bulky alkylating agent. Increase reaction temperature. If still unsuccessful, switch to reductive amination (see Q5). [1][7] | | Insufficient or inappropriate base. | Ensure at least 1.1 eq. of a suitable base (e.g., K₂CO₃, DIPEA) is used to neutralize the acid byproduct. [3]|
Q4: I've run the reaction and have a mixture of my desired product and the quaternary salt. How can I purify my tertiary amine?
Separating the tertiary amine from the quaternary ammonium salt is generally straightforward due to their vastly different physical properties.
-
Aqueous Workup: Quaternary ammonium salts are highly polar and often water-soluble, whereas the desired N-alkylated tertiary amine is typically much more soluble in organic solvents. During the workup, wash the organic layer (e.g., ethyl acetate or dichloromethane) with water or a brine solution. [3]The quaternary salt will preferentially partition into the aqueous layer.
-
Column Chromatography: If the aqueous wash is insufficient, the two compounds can be easily separated by silica gel column chromatography. The tertiary amine product will have a moderate Rf, while the quaternary ammonium salt is ionic and will remain at the baseline (Rf = 0) in typical solvent systems (e.g., ethyl acetate/hexanes).
-
Adsorption: In some industrial processes, adsorbents like activated carbon can be used to remove quaternary ammonium salt impurities from aqueous solutions. [8]
Q5: Direct alkylation is still proving problematic. Is there a more reliable method to synthesize my target N-alkyl-3-(3-phenylpropyl)piperidine?
Yes. Reductive Amination is a superior and often preferred method for the N-alkylation of secondary amines because it completely avoids the problem of over-alkylation. [7][9][10]This method involves two key steps that can be performed in a single pot:
-
Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion intermediate. Water is a byproduct of this step.
-
In Situ Reduction: A mild, selective reducing agent is added to the reaction, which reduces the iminium ion to the desired tertiary amine.
The key to this method's success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild enough that it will not reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion as it forms. [7][10]This selectivity prevents the formation of alcohol byproducts and drives the reaction forward.
This method is extremely robust, high-yielding, and is the go-to strategy when direct alkylation fails or is expected to be problematic.
Experimental Protocols
Protocol 1: Controlled Direct N-Alkylation
This protocol is optimized to minimize over-alkylation.
-
Materials:
-
3-(3-Phenylpropyl)piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Syringe pump, round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add 3-(3-phenylpropyl)piperidine (1.1 eq), DIPEA (1.5 eq), and anhydrous MeCN to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 eq) into a syringe and place it on a syringe pump.
-
Add the alkyl halide to the reaction mixture dropwise over 4-6 hours. [3] 6. Allow the reaction to stir at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: N-Alkylation via Reductive Amination
This is the recommended alternative method for clean and high-yielding N-alkylation. [7]
-
Materials:
-
3-(3-Phenylpropyl)piperidine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 3-(3-phenylpropyl)piperidine (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. [7] 4. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with the organic solvent (e.g., DCM) (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is often very pure, but can be further purified by column chromatography if needed.
-
References
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]
-
An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]
- The method of removing quaternary ammonium salt. Google Patents.
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PMC. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. Available at: [Link]
-
New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. PubMed. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
- Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. Google Patents.
-
(a) Amine alkylation and reductive amination are classical synthetic... ResearchGate. Available at: [Link]
-
alkylating agents synthesis: Topics by Science.gov. Science.gov. Available at: [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. Available at: [Link]
-
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available at: [Link]
-
Inhibition of Nitrosation by Steric Hindrance. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
11 questions with answers in ALKYLATING AGENTS. ResearchGate. Available at: [Link]
-
Alkylation-Elimination Reaction in Quaternary Ammonium Salts. Juniper Publishers. Available at: [Link]
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Unknown Source.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Available at: [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. CN1296462A - The method of removing quaternary ammonium salt - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in 3-substituted piperidine reactions
Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks Ticket ID: PIP-C3-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The 3-substituted piperidine scaffold presents a unique "perfect storm" of conformational strain. Unlike the 4-position (remote) or the 2-position (inductive activation), the 3-position exerts direct steric pressure on the nitrogen lone pair via 1,3-diaxial interactions and A(1,3) strain . This guide provides root-cause analysis and validated protocols to overcome these barriers in N-alkylation, Buchwald-Hartwig coupling, and amide synthesis.
Module 1: Conformational Intelligence (The "Why")
Before troubleshooting, you must diagnose the active conformation of your substrate. The piperidine ring exists in a dynamic chair equilibrium.
-
The Problem: A substituent at C3 introduces a conflict.
-
Equatorial Preference: To avoid 1,3-diaxial interactions with the axial hydrogens at C1 and C5.
-
The Trap: When the Nitrogen is functionalized (e.g., N-Boc, N-Alkylation), the N-substituent often prefers an equatorial orientation. If the C3-substituent is also equatorial, it creates A(1,3) allylic strain (steric clash) with the N-substituent.
-
-
The Consequence: The ring may twist into a boat-like conformation or lock the substituent axially to relieve strain, shielding the Nitrogen lone pair and killing nucleophilicity.
Module 2: Troubleshooting N-Functionalization
Scenario A: Direct N-Alkylation (SN2) is Stalled or Low Yielding
User Report: "Reaction with alkyl halide is <10% conversion after 24h at 80°C."
Diagnosis: The C3 substituent is blocking the trajectory of the electrophile. The "umbrella" effect of the C3 group prevents the SN2 backside attack.
Protocol 1: The Reductive Amination Bypass Switch from SN2 to Reductive Amination. The transition state is less sterically demanding.
-
Reagents: Use the corresponding Aldehyde/Ketone instead of Alkyl Halide.
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Reductant: Sodium Triacetoxyborohydride (STAB) – milder and allows iminium formation first.
-
Procedure:
-
Mix Amine (1.0 eq) + Aldehyde (1.2 eq) in DCE.
-
Stir 30 mins to form hemiaminal/imine equilibrium.
-
Add STAB (1.5 eq) + AcOH (1.0 eq).
-
Critical Step: If reaction is still slow, switch to Ti(OiPr)4 as a Lewis Acid additive to force imine formation before reduction.
-
Scenario B: Buchwald-Hartwig Arylation Fails
User Report: "Pd-catalyzed coupling with aryl bromide yields <20%. Catalyst dies."
Diagnosis: Standard ligands (BINAP, DPPF) are too rigid. The 3-substituted piperidine requires a bulky, electron-rich ligand that can facilitate reductive elimination despite the steric crowd.
Protocol 2: The "RuPhos" Standard RuPhos is the gold standard for hindered secondary amines.
| Component | Recommendation | Mechanism |
| Ligand | RuPhos (or BrettPhos for extreme hindrance) | Bulky biaryl phosphine creates a pocket that accommodates the amine while preventing catalyst dimerization. |
| Precatalyst | RuPhos Pd G3 or G4 | Generates active LPd(0) species immediately, avoiding the induction period of Pd(OAc)₂. |
| Base | NaOtBu or LHMDS | Strong, bulky base ensures rapid deprotonation. |
| Solvent | Toluene or Dioxane | Non-polar solvents often stabilize the active catalytic species better here. |
Step-by-Step Workflow:
-
Charge vial with RuPhos Pd G3 (2 mol%) and RuPhos (2 mol%).
-
Add Aryl Halide (1.0 eq) and Base (NaOtBu, 1.5 eq).
-
Purge with Argon/Nitrogen (Critical).
-
Add 3-Substituted Piperidine (1.2 eq) and Toluene (0.2 M).
-
Heat to 80-100°C.
Module 3: Troubleshooting Amide Couplings (Racemization)
User Report: "Coupling a chiral 3-substituted piperidine-3-carboxylic acid results in loss of enantiomeric excess (ee)."
Diagnosis: Activation of the carboxylic acid forms an Oxazolone intermediate. The C3-proton is acidic; base-mediated deprotonation leads to epimerization.
Protocol 3: Low-Racemization Coupling Avoid HOBt/EDC. Switch to Phosphonic Anhydrides.
-
Coupling Reagent: T3P (Propylphosphonic anhydride) . It reacts faster with the amine than the rate of oxazolone racemization.
-
Base: 2,4,6-Collidine or N-Methylmorpholine (NMM) .
-
Why? These are weaker bases than TEA/DIPEA, reducing the risk of C3-deprotonation.
-
-
Temperature: Strict 0°C addition.
Module 4: Visualization & Logic Flow
Decision Tree: Optimizing N-Functionalization
Caption: Logic flow for selecting the correct synthetic pathway based on steric feedback loops.
Module 5: Advanced Data & Reference Tables
Table 1: Ligand Selection for 3-Substituted Piperidines
| Ligand | Application Scope | Steric Tolerance | Key Reference |
| RuPhos | Secondary Amines (General) | High | |
| BrettPhos | Primary Amines / Weak Nucleophiles | Very High | |
| XPhos | General Aryl Chlorides | Moderate | |
| tBuXPhos | Heteroaryl Chlorides | High |
Table 2: Coupling Reagents for Chiral 3-Sub Piperidines
| Reagent | Racemization Risk | Reactivity | Best Base |
| HATU | Moderate | High | DIPEA |
| T3P | Very Low | Moderate | Pyridine/Collidine |
| EDC/HOBt | High | Low | TEA |
| COMU | Low | High | TMP (Collidine) |
References
-
BenchChem. A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. (Accessed 2024).[1]
-
Maiti, D., et al. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Master Organic Chemistry. Alkylation of Amines (Sucks!) - Why and How to Fix It.
-
Alfa Chemistry. Buchwald-Hartwig Coupling Protocols and Mechanism.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 3-(3-Phenylpropyl)piperidine: A Comparative Analysis
For researchers in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the entire research and development process. Piperidine scaffolds, in particular, are privileged structures in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(3-Phenylpropyl)piperidine, a representative substituted piperidine, and compares this primary analytical technique with other instrumental methods. This document is designed to move beyond a simple data report, offering insights into the causal relationships behind spectral features and the logic of a comprehensive characterization workflow.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the principal technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every hydrogen atom in a molecule. For a molecule like 3-(3-Phenylpropyl)piperidine, ¹H NMR allows us to confirm the substitution pattern on both the piperidine ring and the phenylpropyl side chain.
To properly analyze the spectrum, we must first predict the expected signals based on the molecular structure. The molecule can be dissected into two key components: the piperidine ring and the 3-phenylpropyl side chain.
Molecular Structure and Proton Labeling
To facilitate discussion, the protons on 3-(3-Phenylpropyl)piperidine are systematically labeled as shown below. This labeling will be used throughout the guide.
Caption: Labeled structure of 3-(3-Phenylpropyl)piperidine.
Predicted ¹H NMR Data
The following table summarizes the anticipated chemical shifts (δ), multiplicities, and integrations for each proton. The rationale for these predictions follows.
| Proton Label(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| H-aromatic | 7.15 - 7.30 | Multiplet | 5H | Protons on the phenyl ring. The signals for ortho, meta, and para protons will be closely spaced, resulting in a complex multiplet.[2][3] |
| Hα / Hα' | ~2.60 | Triplet | 2H | Benzylic protons are deshielded by the aromatic ring. They are adjacent to the Hβ protons, leading to a triplet multiplicity.[4][5] |
| Hβ / Hβ' | ~1.65 | Multiplet (Quintet/Sextet) | 2H | Standard alkyl protons, coupled to both Hα and Hγ protons. The complex coupling may result in a multiplet appearing as a quintet or sextet.[6] |
| Hγ / Hγ' | ~1.30 | Multiplet | 2H | Alkyl protons adjacent to the piperidine ring. Coupled to Hβ and H3. |
| H2a, H6a, H2e, H6e | 1.5 - 3.1 | Complex Multiplets | 4H | Protons α to the nitrogen are deshielded.[7] Due to the chiral center at C3, the protons on C2 (H2a, H2e) and C6 (H6a, H6e) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling).[8] This leads to highly complex, overlapping signals. |
| H3, H4a, H5a, H4e, H5e | 1.0 - 1.9 | Complex Multiplets | 7H | These are the remaining protons on the piperidine ring. They exist in a complex spin system with extensive geminal and vicinal coupling, resulting in a broad, overlapping multiplet region often referred to as the "piperidine envelope". The C3 position introduces chirality, making the geminal protons on C4 and C5 diastereotopic.[8] |
| HN | 1.0 - 4.0 (variable) | Broad Singlet | 1H | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[4][9] It often appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with solvent protons. |
Causality Behind Spectral Features:
-
Deshielding by Electronegative Atoms and Pi Systems: Protons near the electronegative nitrogen atom (H2, H6) and the electron-withdrawing phenyl ring (Hα, aromatic protons) are shifted "downfield" (to higher ppm values).[3][5]
-
Spin-Spin Coupling: The magnetic field of a proton is influenced by the spin states of adjacent protons, causing signals to split into multiplets (e.g., doublets, triplets).[10] This effect, transmitted through bonds, is fundamental to establishing proton connectivity.
-
Diastereotopicity: The C3 carbon is a stereocenter. This makes the two protons on adjacent methylene groups (e.g., H2a and H2e) chemically different. They will have distinct chemical shifts and will show geminal coupling to each other, significantly increasing the complexity of the spectrum.[8]
A Comparative Framework for Structural Elucidation
Caption: A typical workflow for structural elucidation.
| Technique | Information Provided | Strengths | Limitations | Synergy with ¹H NMR |
| ¹³C NMR | Number and type of carbon atoms (CH₃, CH₂, CH, C). | Provides a direct count of unique carbons, confirming the carbon backbone. | Low sensitivity requires more sample and longer acquisition times.[11] | Complements ¹H NMR perfectly. 2D techniques like HSQC directly link each proton to its attached carbon.[12] |
| 2D NMR (COSY, HSQC) | Correlation between nuclei. COSY shows ¹H-¹H couplings.[13] HSQC shows direct ¹H-¹³C correlations.[12] | Unambiguously establishes bond connectivity, resolving overlapping signals in the 1D spectrum. Essential for complex molecules.[14] | Requires more instrument time. | Solves the ambiguities of the complex piperidine region in the ¹H NMR spectrum by showing which protons are coupled to which other protons and attached to which carbons. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation pattern. | Extremely sensitive, confirms molecular formula. Fragmentation can provide structural clues about substructures like the piperidine ring.[15][16] | Does not distinguish between isomers (e.g., 2-, 3-, or 4-substituted piperidines). | Provides the molecular formula that the NMR data must fit, confirming the elemental composition. Fragmentation patterns can support the proposed structure.[15] |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast and simple. Confirms the presence of N-H bonds (secondary amine, ~3300-3000 cm⁻¹), C-N bonds, aromatic C-H, and aliphatic C-H stretches.[17][18] | Provides limited information on the overall molecular skeleton and connectivity.[19] | Quickly confirms the presence of the key functional groups (amine, aromatic ring) predicted by the NMR analysis. |
Experimental Protocols
Scientific integrity demands reproducible methods. The following protocols are standard for high-quality data acquisition.
-
Sample Weighing: Accurately weigh 5-10 mg of 3-(3-Phenylpropyl)piperidine directly into a clean, dry vial.[11] Causality: This concentration is optimal for ¹H NMR, providing good signal-to-noise without causing line broadening due to high viscosity.[20][21]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference.[22] Causality: Deuterated solvents are used to avoid a large interfering solvent signal in the spectrum. TMS provides a 0 ppm reference point.
-
Dissolution & Transfer: Gently vortex the vial to ensure complete dissolution. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. Causality: Filtering removes any particulate matter, which can severely degrade the magnetic field homogeneity, leading to broad, poor-quality peaks.[21]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will perform locking (to the deuterium signal of the solvent) and shimming (optimization of magnetic field homogeneity).
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds). Process the data with Fourier transformation, phase correction, and baseline correction.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a tandem mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source in positive ion mode.[16] Causality: The basic nitrogen of the piperidine ring is easily protonated, making positive mode ESI highly effective.
-
Full Scan (MS1): Perform an initial full scan to identify the protonated molecular ion [M+H]⁺. This confirms the molecular weight.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan by inducing fragmentation with a collision gas (e.g., argon).[16] Causality: The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the piperidine and phenylpropyl moieties.[15]
Conclusion
The structural elucidation of 3-(3-Phenylpropyl)piperidine serves as an excellent model for the rigorous characterization required in modern chemical research. While ¹H NMR provides the most detailed single piece of evidence, its true power is realized when integrated into a multi-technique approach. The complexity of the piperidine ring signals, arising from diastereotopicity and complex coupling, underscores the necessity of 2D NMR techniques for unambiguous assignment. Orthogonal methods like Mass Spectrometry and FTIR spectroscopy provide essential, non-redundant data that validate the molecular formula and functional group composition. This comprehensive, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing drug development and other scientific endeavors.
References
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). National Center for Biotechnology Information. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry. [Link]
-
List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (2022). ResearchGate. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]
-
IR: amines. (n.d.). University of Arizona. [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
1H NMR Chemical Shift. (2022). Oregon State University. [Link]
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (n.d.). National Center for Biotechnology Information. [Link]
-
Mass Spectrometry in Structural and Stereochemical Problems. LXXII. 1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids 2. (n.d.). ACS Publications. [Link]
-
1H–1H Coupling in Proton NMR. (2025). ACD/Labs. [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. (n.d.). SciELO. [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Royal Society of Chemistry. [Link]
-
NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li. [Link]
-
13.5: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010). ACS Publications. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Wiley Online Library. [Link]
-
Spotting diastereotopic protons in the NMR spectrum. (2025). Al-Kimia. [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals. [Link]
-
Sample Preparation. (n.d.). University College London. [Link]
-
Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. (2019). National Center for Biotechnology Information. [Link]
-
Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). (2025). ResearchGate. [Link]
-
NMR Sample Preparation. (n.d.). Western University. [Link]
-
The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. (2024). ResearchGate. [Link]
-
A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. (2026). ACS Publications. [Link]
-
chemical shift and ppm values in 1H NMR spectroscopy. (2019). YouTube. [Link]
-
Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. [Link]
-
FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. (2025). SINTEF Blog. [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acdlabs.com [acdlabs.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]
- 20. ou.edu [ou.edu]
- 21. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 22. publish.uwo.ca [publish.uwo.ca]
Technical Guide: Validating 3-(3-Phenylpropyl)piperidine Purity via GC-MS
Executive Summary: The "Secondary Amine" Challenge
Validating the purity of 3-(3-Phenylpropyl)piperidine (CAS: 18495-82-4) presents a distinct challenge in analytical chemistry.[1] As a secondary amine with a flexible propyl linker, this molecule exhibits two primary behaviors that complicate standard analysis:
-
Active Site Adsorption: The secondary amine moiety hydrogen-bonds strongly with silanol groups in GC liners and column stationary phases, leading to peak tailing and non-linear response at trace levels.[1]
-
Positional Isomerism: Synthetic routes often yield the 2- and 4-substituted isomers as byproducts.[1] These isomers possess identical molecular weights and similar polarities, often co-eluting in low-resolution HPLC methods.[1]
While HPLC-UV is common for routine assay, GC-MS with chemical derivatization is the superior methodology for purity validation and impurity profiling. This guide details a self-validating GC-MS protocol using Trifluoroacetic Anhydride (TFAA) derivatization to cap the amine, ensuring sharp peak shapes and high-resolution separation of isomers.[1]
Comparative Analysis: GC-MS vs. Alternatives
To objectively select the best method, we must compare the "Fingerprint" capability of GC-MS against the "Native State" analysis of HPLC and the "Structural Certainty" of NMR.
Table 1: Performance Matrix for Purity Validation
| Feature | GC-MS (Derivatized) | HPLC-UV (Reverse Phase) | 1H-NMR (500 MHz) |
| Primary Utility | Trace impurity profiling & Isomer resolution.[1] | Routine potency assay (Assay %).[1] | Structural confirmation (Identity).[1] |
| Specificity | High. Mass spectral fingerprint confirms identity of every peak.[1] | Medium. Relies on Retention Time (RT).[1] Co-eluting impurities are invisible.[1] | High for structure, but Low for trace impurities (<1%).[1] |
| LOD (Limit of Detection) | < 10 ppb (SIM Mode).[1] | ~1-10 ppm (depending on chromophore).[1] | ~1000 ppm (1%).[1] |
| Isomer Resolution | Excellent. 3- vs 4- isomers separate well due to boiling point/shape differences.[1] | Variable. Often requires specialized chiral or phenyl-hexyl columns.[1] | Poor. Signals often overlap in the aliphatic region.[1] |
| Sample Prep | Complex. Requires derivatization (30 mins).[1] | Simple. Dilute and shoot. | Simple. Dissolve in CDCl3. |
| Risk Factor | Thermal degradation (mitigated by derivatization).[1][2] | Lack of universal detection (UV blind impurities).[1] | Insufficient sensitivity for purity validation. |
Verdict: While HPLC is faster for daily batch release, GC-MS is mandatory for validating the synthesis process to ensure no toxic organic volatile impurities or unexpected isomers are present.
Detailed Experimental Protocol
This protocol utilizes Trifluoroacetic Anhydride (TFAA) to convert the secondary amine into a trifluoroacetamide.[1] This eliminates hydrogen bonding, sharpens the peak, and improves volatility.
Reagents & Materials
-
Analyte: 3-(3-Phenylpropyl)piperidine (>98%).[1]
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1][2][3]
-
Solvent: Ethyl Acetate (Anhydrous).[1]
-
Internal Standard (IS): Diphenylamine (Chosen for similar boiling point but distinct m/z).[1]
-
Base: Triethylamine (TEA) – acts as an acid scavenger.[1]
Step-by-Step Workflow
Step 1: Stock Preparation Dissolve 10 mg of sample in 10 mL Ethyl Acetate (1 mg/mL).[1]
Step 2: Derivatization Reaction
-
Transfer 100 µL of Stock Solution to a GC vial.
-
Add 50 µL of Internal Standard solution (100 µg/mL Diphenylamine).
-
Add 20 µL Triethylamine (TEA) .
-
Add 50 µL TFAA (Caution: Exothermic, perform in fume hood).
-
Cap and incubate at 60°C for 30 minutes .
-
Evaporate to dryness under Nitrogen stream.[1]
-
Reconstitute in 200 µL Ethyl Acetate.
Step 3: GC-MS Acquisition Parameters
-
System: Agilent 7890/5977 or equivalent.
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1] Note: Low-polarity phase is ideal for the amide derivative.
-
Inlet: Split 20:1 @ 260°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 mins.
-
-
MS Detection:
Validation Framework (ICH Q2(R1) Aligned)
To ensure this method is a "self-validating system," you must demonstrate the following criteria.
Specificity & Isomer Resolution
Inject a mixture of the 3-isomer (target) and the 4-isomer (impurity).
-
Requirement: Baseline resolution (
) between the isomers. -
Why: The 4-isomer is a common byproduct of non-regieuselective reduction of pyridinium salts.
Linearity & Range
Prepare calibration standards at 10, 50, 100, 500, and 1000 ppb relative to the target concentration.
-
Acceptance:
.[1] -
Internal Standard Correction: Plot Area Ratio (
) vs. Concentration Ratio.
Limit of Detection (LOD)
Calculate based on the standard deviation of the response (
-
Target LOD: < 0.05% (w/w) to meet general impurity guidelines.[1]
Workflow Visualization
The following diagram illustrates the decision logic and experimental flow, ensuring the user understands why derivatization is chosen.
Figure 1: Analytical workflow for piperidine derivatives. The decision to derivatize (Green path) ensures removal of active hydrogen interactions, leading to superior chromatographic resolution.
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Little, J. L. (1999).[1] Derivatization of Amines for Gas Chromatography.[1][2][3][6] Journal of Chromatography A. (Contextual grounding for TFAA usage in secondary amines).
-
Phenomenex. (2023).[1] GC vs. HPLC: What Sets These Methods Apart. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(3-Phenylpropyl)piperidine
The following technical guide provides a rigorous safety and operational framework for handling 3-(3-Phenylpropyl)piperidine (CAS: 53295-96-8).[1][2]
This protocol assumes a "Safety First, Conservative Hazard" approach. While specific toxicological data for this exact isomer is less abundant than its 4-substituted counterpart, the presence of the piperidine pharmacophore mandates that it be treated as a corrosive base and a potent skin permeant until proven otherwise.[1][2]
Part 1: Executive Safety Summary
| Critical Parameter | Directive |
| CAS Number | 53295-96-8 |
| Primary Hazard | Corrosive / Severe Irritant (Skin, Eyes, Mucous Membranes).[1][2] |
| Secondary Hazard | Acute Toxicity (Oral/Dermal).[1][2] High lipophilicity facilitates rapid skin absorption.[1][2] |
| Storage | Cold Chain (2–8°C) . Inert atmosphere (Argon/Nitrogen) recommended to prevent oxidation.[1][2] |
| Immediate Action | Handle only inside a certified chemical fume hood. Do not handle on open benchtops. |
Part 2: Risk Assessment & Hazard Identification
Expert Insight: The safety profile of 3-(3-Phenylpropyl)piperidine is derived from a Structure-Activity Relationship (SAR) analysis of the piperidine class.[1][2]
-
The Piperidine Core: Secondary amines are strong organic bases (
).[1][2] They saponify fatty acids in the skin, leading to deep, penetrating chemical burns that may not be immediately painful.[1][2] -
The Phenylpropyl Chain: This lipophilic tail significantly increases the compound's
(partition coefficient).[1][2] Unlike simple piperidine, this derivative can penetrate the stratum corneum more efficiently, carrying the corrosive amine into the systemic circulation.[1][2]
GHS Classification (Conservative Read-Across):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2]
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).[1][2]
Part 3: Personal Protective Equipment (PPE) Matrix
Trust in your PPE is non-negotiable.[1][2] The following matrix is designed to prevent breakthrough, not just delay it.
Glove Selection Logic
-
Standard Nitrile (0.11 mm): Insufficient for prolonged contact.[1][2] Piperidines can swell and permeate thin nitrile.[1][2]
-
Requirement: Use a Double-Gloving System or Laminate/Composite gloves for direct handling.[1][2]
| PPE Component | Specification | Rationale |
| Hand Protection (Splash) | Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1][2] | Creates a tortuous path for permeation; inner glove acts as a breakthrough indicator.[1][2] |
| Hand Protection (Immersion) | Silver Shield / 4H (Laminate) or Butyl Rubber .[1][2] | Essential for spill cleanup or synthesis involving neat liquid.[1][2] |
| Eye Protection | Chemical Splash Goggles (Indirect Vented).[1][2] | Safety glasses are inadequate against corrosive liquids that can splash.[1][2] |
| Respiratory | Fume Hood (Face velocity > 100 fpm).[1][2] | Volatility is lower than piperidine, but aerosols are highly toxic.[1][2] |
| Body Protection | Lab Coat (100% Cotton or Nomex) + Chemical Apron.[1][2] | Synthetic blends can melt into skin if a fire occurs (though flammability is moderate).[1][2] |
PPE Decision Logic (Visual)
Caption: PPE escalation logic based on handling quantity and exposure risk.
Part 4: Operational Handling Protocol
Storage and Stability
-
Temperature: Store at 2–8°C .
-
Atmosphere: The secondary amine is prone to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric
).[1][2] Store under Argon or Nitrogen. -
Container: Glass or Teflon.[1][2] Avoid aluminum or reactive metals.[1][2]
Weighing and Transfer
Objective: Prevent inhalation of aerosols and contamination of workspace.[1][2]
-
Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation (which degrades the reagent).
-
Primary Containment: Weigh inside the fume hood. If the balance is outside, use a tared septum vial .[1][2]
-
Transfer: Use a glass syringe with a wide-bore needle for viscous liquid transfer.[1][2] Avoid pouring, which creates drips and contamination on threads.[1][2]
Reaction Setup
-
Quenching: When used in synthesis, ensure the reaction mixture is quenched slowly. The basicity of the piperidine ring can cause exotherms when neutralizing with acid.[1][2]
-
Solvent Trap: If removing solvent via rotary evaporation, use a secondary cold trap to prevent amine vapors from damaging the pump diaphragm.[1][2]
Part 5: Emergency Response & Decontamination
| Scenario | Immediate Action Protocol |
| Skin Contact | 1. IMMEDIATE FLUSH: Rinse with water for 15 minutes.[1][2] 2. Do not use soap immediately if skin is broken; water flush is priority.[1][2] 3. Seek medical attention (burns may be delayed).[1][2][3] |
| Eye Contact | 1. Hold eyelids open; flush with eyewash station for 15+ minutes.[1][2] 2. Do not neutralize with acids.[1][2] Transport to ER immediately. |
| Spill (Benchtop) | 1. Evacuate immediate area. 2. Don Butyl/Silver Shield gloves.[1][2] 3. Cover with Chemically Active Absorbent (specialized for Bases) or Vermiculite.[1][2] 4. Do not use paper towels (rapid evaporation surface).[1][2] |
Emergency Workflow Diagram
Caption: Immediate response workflow for dermal exposure versus surface spills.
Part 6: Waste Disposal Strategy
Do not dispose of down the drain. This compound is toxic to aquatic life and corrosive to plumbing.[1][2]
-
Classification: Segregate as Basic Organic Waste .
-
Packaging: Collect in HDPE or Glass containers.
-
Labeling: Clearly mark as "Corrosive Base – Contains Piperidine Derivatives."[1][2]
-
Rinsate: The first 3 rinses of any glassware used with this compound must be collected as hazardous waste, not washed into the sink.[1][2]
References
-
BLD Pharm. (2024).[1][2] Product Safety Data: 3-(3-Phenylpropyl)piperidine (CAS 53295-96-8).[1][2] Retrieved from
-
Thermo Fisher Scientific. (2023).[1][2] Safety Data Sheet: Piperidine. Retrieved from
-
PubChem. (2024).[1][2] Compound Summary: 3-Phenylpiperidine.[1][2][4][5] National Library of Medicine.[1][2][6] Retrieved from [1][2]
-
Chem-Impex. (2024).[1][2] 4-(3-Phenylpropyl)piperidine Data Sheet. Retrieved from
Sources
- 1. 3-Phenylpiperidine | C11H15N | CID 107207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-PHENYLPIPERIDINE | 3973-62-4 [chemicalbook.com]
- 3. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 4. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 5. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 6. Piperidine, 3-methyl-3-phenyl- - Pharos [pharos.habitablefuture.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
